trans-R-138727
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H20FNO3S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(2E)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid |
InChI |
InChI=1S/C18H20FNO3S/c19-14-4-2-1-3-13(14)17(18(23)11-5-6-11)20-8-7-15(24)12(10-20)9-16(21)22/h1-4,9,11,15,17,24H,5-8,10H2,(H,21,22)/b12-9+ |
InChI Key |
ZWUQVNSJSJHFPS-FMIVXFBMSA-N |
Isomeric SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(/C(=C/C(=O)O)/C3)S |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to trans-R-138727: An Irreversible P2Y12 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-R-138727 is the pharmacologically active metabolite of the prodrug prasugrel, a third-generation thienopyridine antiplatelet agent.[1][2] As an irreversible antagonist of the P2Y12 receptor, this compound plays a crucial role in the inhibition of platelet activation and aggregation, forming the basis of prasugrel's therapeutic efficacy in preventing thrombotic events in patients with acute coronary syndromes.[2][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, stereochemistry, pharmacological data, and the experimental methodologies used for its characterization.
R-138727 is a racemate comprised of four stereoisomers due to two chiral centers: (R,S), (R,R), (S,S), and (S,R).[3][4] The designation "this compound" by some chemical suppliers refers to the mixture of these stereoisomers.[1][5] Research has demonstrated that the antiplatelet activity of R-138727 is stereoselective, with the (R,S)-isomer exhibiting the highest potency in inhibiting the P2Y12 receptor.[3] The (R)-configuration at the sulfur-bearing carbon is considered critical for its inhibitory activity.[3]
Mechanism of Action
This compound exerts its antiplatelet effect by irreversibly binding to the P2Y12 receptor on the surface of platelets. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine diphosphate (ADP), initiates a signaling cascade leading to platelet activation and aggregation.
The mechanism of irreversible inhibition involves the formation of a covalent disulfide bond between the reactive thiol group of this compound and specific cysteine residues (Cys97 and Cys175) on the P2Y12 receptor.[6][7] This covalent modification permanently blocks the binding of ADP to the receptor, thereby preventing the downstream signaling events that lead to platelet aggregation.
P2Y12 Signaling Pathway
The P2Y12 receptor is coupled to the inhibitory G protein, Gi. Upon ADP binding, the Gi protein is activated, leading to two primary signaling pathways:
-
Inhibition of Adenylyl Cyclase: The α-subunit of the activated Gi protein (Gαi) inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[8] Lower cAMP levels lead to reduced protein kinase A (PKA) activity. PKA normally phosphorylates vasodilator-stimulated phosphoprotein (VASP), which is involved in the inhibition of platelet activation.
-
Activation of Phosphoinositide 3-kinase (PI3K): The βγ-subunits of the activated Gi protein (Gβγ) stimulate PI3K, which in turn activates downstream effectors such as Akt. This pathway contributes to the conformational change of the glycoprotein IIb/IIIa receptor, leading to fibrinogen binding and platelet aggregation.[8]
By irreversibly blocking the P2Y12 receptor, this compound prevents these signaling events, thus maintaining high levels of cAMP and inhibiting the PI3K pathway, ultimately leading to a potent and sustained antiplatelet effect.
Quantitative Data
The inhibitory potency of R-138727 and its stereoisomers has been evaluated using various in vitro assays. The following tables summarize the available quantitative data.
Table 1: Inhibition of [3H]-2-MeS-ADP Binding to Human P2Y12 Receptors
| Compound | IC50 (nM) |
| R-138727 (racemic mixture) | 480 |
| R-99224 ((R,S)- and (S,R)-isomers) | 280 |
| R-100364 ((R,R)- and (S,S)-isomers) | >10,000 |
Data from Hasegawa et al. (2005)[3]
Table 2: Inhibition of ADP-Induced Human Platelet Aggregation
| Compound | IC50 (µM) |
| R-138727 (racemic mixture) | 0.83 |
| (R,S)-isomer | 0.45 |
| (R,R)-isomer | 1.1 |
| (S,S)-isomer | 13 |
| (S,R)-isomer | 17 |
Data from Hasegawa et al. (2005)[3]
Table 3: Pharmacokinetic Parameters of R-138727 in Humans (Following Oral Administration of Prasugrel)
| Parameter | Value |
| Tmax (peak plasma concentration time) | ~0.5 hours |
| Elimination Half-life (t1/2) | ~7.4 hours (range 2-15 hours) |
| Apparent Volume of Distribution (Vd/F) | 44 - 85 L |
| Apparent Clearance (CL/F) | 7 - 14 L/h |
Data compiled from various pharmacokinetic studies.[2]
Experimental Protocols
P2Y12 Receptor Binding Assay (Competitive)
This assay determines the affinity of a test compound for the P2Y12 receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y12 receptor are prepared by homogenization and centrifugation.
-
Incubation: The cell membranes are incubated in a buffer solution containing a fixed concentration of the radioligand, [3H]-2-MeS-ADP, and varying concentrations of the test compound (this compound).
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity retained on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
This functional assay measures the ability of a compound to inhibit platelet aggregation induced by ADP.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh human whole blood by centrifugation. Platelet-poor plasma (PPP) is prepared by further centrifugation and used as a reference.
-
Assay Procedure:
-
PRP is placed in a cuvette in an aggregometer and stirred at 37°C.
-
The test compound (this compound) or vehicle is added to the PRP and incubated for a specified time.
-
Platelet aggregation is initiated by adding a standard concentration of ADP.
-
The change in light transmission through the PRP is monitored over time. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.
-
-
Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission, with 0% aggregation set with PRP and 100% with PPP. The IC50 value is the concentration of the test compound that inhibits 50% of the ADP-induced platelet aggregation.
Quantification of this compound in Plasma (LC-MS/MS)
This method is used to determine the concentration of this compound in biological samples, such as plasma, for pharmacokinetic studies.
Methodology:
-
Sample Preparation: Plasma samples are treated to remove proteins and other interfering substances. This can be achieved by protein precipitation with an organic solvent (e.g., acetonitrile) or by liquid-liquid extraction. An internal standard is added to correct for variations in extraction efficiency and instrument response.
-
Liquid Chromatography (LC) Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The analytes are separated on a chromatographic column based on their physicochemical properties. For chiral separation of the R-138727 isomers, a chiral stationary phase is employed.[9][10][11]
-
Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The molecules are ionized, and the parent ion of this compound is selected and fragmented. Specific fragment ions are then detected and quantified, providing high selectivity and sensitivity.
-
Data Analysis: The concentration of this compound in the plasma sample is determined by comparing its peak area to that of the internal standard and a calibration curve. This data is then used to calculate pharmacokinetic parameters.
Conclusion
This compound is a potent, irreversible inhibitor of the P2Y12 receptor and the active principle of the antiplatelet drug prasugrel. Its mechanism of action, involving covalent modification of the P2Y12 receptor, leads to a sustained inhibition of platelet aggregation. The stereochemistry of this compound is a key determinant of its pharmacological activity, with the (R,S)-isomer being the most potent. The experimental protocols described herein are fundamental for the characterization of this compound and other P2Y12 inhibitors in drug discovery and development. A thorough understanding of its pharmacology and the methods used for its evaluation is essential for researchers and scientists in the field of thrombosis and hemostasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prasugrel | C20H20FNO3S | CID 6918456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Analysis of prasugrel active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method. | Semantic Scholar [semanticscholar.org]
- 10. osti.gov [osti.gov]
- 11. sfera.unife.it [sfera.unife.it]
An In-depth Technical Guide to trans-R-138727: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-R-138727 is the pharmacologically active metabolite of the prodrug prasugrel, a potent antiplatelet agent. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and mechanism of action as an irreversible antagonist of the P2Y12 receptor. This guide includes a compilation of key quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways to support further research and drug development efforts in the field of thrombosis and hemostasis.
Chemical Structure and Properties
This compound is a stereoisomer of the active metabolite of prasugrel. The "trans" designation, formally indicated by "(2E)" in its IUPAC name, refers to the geometric configuration around the exocyclic double bond of the acetic acid moiety.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2E)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid | Internal Compilation |
| Synonyms | Prasugrel active metabolite (trans isomer) | Internal Compilation |
| CAS Number | 239466-74-1 | [1] |
| Molecular Formula | C₁₈H₂₀FNO₃S | [1] |
| Molecular Weight | 349.42 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| Water Solubility | 0.0639 mg/mL (predicted) | [3] |
| logP | 2.96 (predicted) | [3] |
| pKa (Strongest Acidic) | 3.81 (predicted) | [3] |
| pKa (Strongest Basic) | 6.55 (predicted) | [3] |
Mechanism of Action
This compound is a selective and irreversible antagonist of the P2Y12 receptor, a G protein-coupled receptor (GPCR) on the surface of platelets. Adenosine diphosphate (ADP) is the endogenous agonist for the P2Y12 receptor. The binding of ADP to the P2Y12 receptor initiates a signaling cascade that leads to platelet activation, aggregation, and thrombus formation.
By covalently binding to the P2Y12 receptor, this compound prevents ADP from binding and activating the receptor. This blockade of the P2Y12 signaling pathway ultimately inhibits platelet aggregation and reduces the risk of thrombosis.
P2Y12 Signaling Pathway
The P2Y12 receptor is coupled to the inhibitory G protein, Gi. Upon activation by ADP, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels lead to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key event in platelet activation. Additionally, the βγ subunits of the Gi protein activate phosphoinositide 3-kinase (PI3K), further contributing to platelet activation and aggregation.
Pharmacological Data
The primary pharmacological effect of this compound is the inhibition of ADP-induced platelet aggregation.
Table 2: In Vitro Pharmacology of this compound
| Parameter | Species | Assay | Value | Source |
| IC₅₀ | Human | ADP-induced platelet aggregation in platelet-rich plasma | 3.82 µM | [4] |
Table 3: Pharmacokinetic Properties of R-138727 (Active Metabolite of Prasugrel)
| Parameter | Species | Value | Source |
| Tₘₐₓ | Human | ~30 minutes | [5] |
| t₁/₂ | Human | ~4 hours | [5] |
| Protein Binding | Human | 98% (to serum albumin) | [6] |
Note: The pharmacokinetic data presented is for the active metabolite R-138727, which is a mixture of stereoisomers including this compound.
Experimental Protocols
The following are representative protocols for assessing the P2Y12 receptor binding and platelet aggregation inhibitory activity of this compound.
P2Y12 Receptor Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the P2Y12 receptor.
Materials:
-
Human platelet membranes or cells expressing the human P2Y12 receptor
-
[³H]-2-MeS-ADP (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microplate, combine the P2Y12 receptor preparation, [³H]-2-MeS-ADP, and either buffer (for total binding), a saturating concentration of a known P2Y12 antagonist (for non-specific binding), or a concentration of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for this compound.
ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a test compound to inhibit platelet aggregation induced by ADP.
Materials:
-
Freshly drawn human whole blood
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
ADP solution
-
This compound
-
Saline
-
Light Transmission Aggregometer
Procedure:
-
Collect human whole blood into tubes containing sodium citrate.
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes).
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate aliquots of PRP with various concentrations of this compound or vehicle control at 37°C.
-
Initiate platelet aggregation by adding a standard concentration of ADP to the PRP.
-
Record the change in light transmission over time.
-
Calculate the percentage of platelet aggregation inhibition for each concentration of this compound and determine the IC₅₀ value.
Conclusion
This compound is a potent and irreversible inhibitor of the P2Y12 receptor, playing a crucial role in the antiplatelet effects of its parent prodrug, prasugrel. Its well-defined chemical structure and mechanism of action make it an important molecule for the study of platelet biology and the development of novel antithrombotic therapies. The data and protocols presented in this guide provide a valuable resource for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Synthesis and Purification of trans-R-138727 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of trans-R-138727, an active metabolite of the antiplatelet drug prasugrel. Due to the limited availability of traditional chemical synthesis routes in published literature, this document focuses on a novel biocatalytic approach, offering a viable method for obtaining this compound for research purposes. The guide details the metabolic activation of prasugrel, the enzymatic synthesis of the active metabolite, a proposed purification protocol, and the compound's mechanism of action.
Introduction to this compound
This compound is a stereoisomer of R-138727, the pharmacologically active metabolite of the prodrug prasugrel. Prasugrel is a thienopyridine antiplatelet agent that requires in vivo metabolic activation to exert its therapeutic effects. The active metabolite, R-138727, is a potent and irreversible antagonist of the P2Y12 receptor, a key receptor involved in adenosine diphosphate (ADP)-mediated platelet activation and aggregation. Understanding the synthesis and purification of this compound is crucial for researchers studying platelet function, thrombosis, and the development of novel antiplatelet therapies.
Chemical and Physical Properties of R-138727
| Property | Value |
| CAS Number | 204204-73-9 (for R-138727) |
| Molecular Formula | C₁₈H₂₀FNO₃S |
| Molecular Weight | 349.42 g/mol |
| IUPAC Name | (Z)-2-(1-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic acid |
Metabolic Activation of Prasugrel
The in vivo conversion of prasugrel to its active metabolite R-138727 is a two-step process. The initial step involves the hydrolysis of the acetate group of prasugrel by esterases, primarily in the intestine and liver, to form an inactive thiolactone intermediate, R-95913. Subsequently, this intermediate undergoes oxidative cleavage of the thiolactone ring, a reaction mediated by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6) in the liver, to yield the active thiol metabolite, R-138727.
Metabolic activation pathway of prasugrel to R-138727.
Biocatalytic Synthesis of R-138727
Given the absence of a well-documented chemical synthesis for R-138727 in the public domain, a biocatalytic approach using fungal peroxygenases presents an effective alternative. This method mimics the metabolic activation of prasugrel and has been reported to produce the active metabolite with a respectable yield.
Experimental Protocol: Biocatalytic Synthesis
This protocol is adapted from a published study on the biocatalytic synthesis of prasugrel's active metabolite.
Materials and Reagents:
-
Prasugrel
-
Porcine Liver Esterase (PLE)
-
Unspecific Peroxygenase from Marasmius rotula (MroUPO)
-
Potassium phosphate buffer (pH 7.0)
-
Ascorbic acid
-
Hydrogen peroxide (H₂O₂)
-
Acetone
-
Dichloromethane
Procedure:
-
Ester Hydrolysis:
-
Suspend prasugrel (0.2 mmol) and PLE in a mixture of acetone, deionized water, and potassium phosphate buffer (200 mM, pH 7).
-
Stir the reaction mixture at 25°C. The progress of the hydrolysis to the thiolactone intermediate (R-95913) can be monitored by thin-layer chromatography (TLC).
-
-
Thiolactone Ring Opening:
-
To the reaction mixture containing the formed R-95913, add ascorbic acid and MroUPO.
-
Continuously add a solution of hydrogen peroxide via a syringe pump over a period of 2.5 hours.
-
-
Extraction:
-
After the reaction is complete, extract the mixture three times with dichloromethane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude R-138727.
-
Quantitative Data:
| Parameter | Value | Reference |
| Reported Yield | 44% | [1][2] |
Purification of R-138727
The crude product obtained from the biocatalytic synthesis requires purification to remove unreacted starting materials, byproducts, and enzyme residues. A combination of extraction and preparative high-performance liquid chromatography (prep-HPLC) is a suitable method for isolating R-138727 with high purity.
Proposed Purification Workflow
Proposed workflow for the purification of R-138727.
Experimental Protocol: Preparative HPLC
The following is a general protocol for the purification of a small molecule like R-138727. The specific parameters may require optimization.
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column suitable for preparative scale
Mobile Phase:
-
A gradient of acetonitrile and water, both containing 0.1% formic acid, is a common choice for the separation of such compounds. The gradient profile should be optimized to achieve good separation between the product and impurities.
Procedure:
-
Sample Preparation: Dissolve the crude R-138727 in a minimal amount of the initial mobile phase solvent mixture.
-
Injection and Separation: Inject the sample onto the equilibrated preparative HPLC column. Run the optimized gradient method to separate the components.
-
Fraction Collection: Monitor the eluent at a suitable wavelength (e.g., 254 nm) and collect the fractions corresponding to the R-138727 peak.
-
Post-Purification: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the purified this compound.
Purity Assessment:
The purity of the final product should be assessed using analytical HPLC, liquid chromatography-mass spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
Mechanism of Action: P2Y12 Receptor Inhibition
This compound, as the active metabolite of prasugrel, functions by irreversibly inhibiting the P2Y12 receptor on the surface of platelets. The binding of ADP to the P2Y12 receptor normally triggers a signaling cascade that leads to platelet activation, aggregation, and thrombus formation. By blocking this receptor, this compound effectively prevents these downstream events.
Inhibition of the P2Y12 signaling pathway by this compound.
Conclusion
This technical guide outlines a feasible approach for the synthesis and purification of this compound for research applications. The biocatalytic method provides a valuable alternative to traditional chemical synthesis, which is not well-documented. The provided protocols for synthesis and purification, along with the diagrams of the metabolic and signaling pathways, offer a solid foundation for researchers working with this important antiplatelet compound. It is recommended that all experimental procedures be conducted by trained personnel in a suitably equipped laboratory, with appropriate safety precautions. Further optimization of the purification protocol may be necessary to achieve the desired purity for specific research needs.
References
trans-R-138727 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trans-R-138727, a key active metabolite of the antiplatelet prodrug Prasugrel. This document details its chemical properties, mechanism of action, relevant experimental protocols, and associated signaling pathways to support research and development activities in the fields of pharmacology and cardiovascular therapeutics.
Core Data Presentation
This compound is the trans isomer of R-138727, the pharmacologically active metabolite responsible for the antiplatelet effects of Prasugrel.[1] The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 239466-74-1 | [1][2][3] |
| Molecular Formula | C18H20FNO3S | [1][2][3] |
| Molecular Weight | 349.42 g/mol | [1][2][3] |
| Appearance | White to Light Yellow Solid | [2] |
| Synonyms | Prasugrel Metabolite | [2][3] |
Mechanism of Action
This compound is an irreversible antagonist of the P2Y12 receptor, a crucial component in the process of platelet activation and aggregation.[1][4] The parent drug, Prasugrel, is a prodrug that undergoes hepatic metabolism to form its active metabolite, R-138727.[5][6] This active metabolite, which includes the this compound isomer, selectively and irreversibly binds to the P2Y12 purinergic receptors on the surface of platelets.[5][7]
The binding of R-138727 to the P2Y12 receptor has been shown to involve interactions with specific cysteine residues, namely Cys97 in the third transmembrane domain and Cys175 in the second extracellular loop.[7] This covalent binding prevents adenosine diphosphate (ADP) from binding to the P2Y12 receptor, thereby blocking ADP-mediated activation of the glycoprotein GPIIb/IIIa complex.[5] The ultimate effect is the inhibition of platelet aggregation for the lifespan of the platelet.[6]
Experimental Protocols
The following section details methodologies for key experiments involving this compound, synthesized from available literature.
3.1. In Vivo Solubility Preparation for Animal Studies
For in vivo experiments, achieving appropriate dissolution of this compound is critical. A common protocol involves the use of a co-solvent system.
-
Objective: To prepare a clear and stable solution of this compound for administration in animal models.
-
Methodology:
-
Initially, prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Sequentially add the following co-solvents in the specified volumetric ratios to the stock solution:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
The final concentration of DMSO in the formulation should be 10%.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be applied to aid dissolution.
-
It is recommended to prepare the working solution for in vivo experiments freshly on the day of use to ensure stability and efficacy.[1]
-
3.2. In Vitro P2Y12 Receptor Function Assay
The functional activity of this compound as a P2Y12 receptor inhibitor can be assessed in a cellular context.
-
Objective: To determine the inhibitory effect of this compound on P2Y12 receptor signaling.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y12 receptor.[7]
-
Methodology:
-
Culture the P2Y12-expressing CHO cells under standard conditions.
-
Pre-incubate the cells with varying concentrations of R-138727.
-
Stimulate the cells with forskolin to induce the production of cyclic AMP (cAMP).
-
Challenge the cells with the P2Y12 receptor agonist, 2-methylthio-ADP (2-MeSADP), which normally inhibits forskolin-stimulated cAMP production.[7]
-
Measure the intracellular cAMP levels using a suitable assay kit.
-
The potency of R-138727 is determined by its ability to block the 2-MeSADP-mediated inhibition of cAMP production. A half-maximal inhibitory concentration (IC50) of below 1 µM is indicative of potent activity.[7]
-
Visualizations: Signaling Pathways and Metabolic Activation
The following diagrams illustrate the key pathways related to this compound.
Caption: Metabolic activation pathway of Prasugrel to its active form, R-138727.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. trans R-138727, (Prasugrel Metabolite) -(>85%)(Mixture of … [cymitquimica.com]
- 3. trans R-138727 (Prasugrel Metabolite) - SRIRAMCHEM [sriramchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual Pathways of Platelet Aggregation Inhibition: A Technical Overview of trans-R-138727 and EP3 Receptor Antagonism
For Immediate Release
This technical guide provides an in-depth analysis of two distinct mechanisms for inhibiting platelet aggregation, a critical process in thrombosis. The first section focuses on trans-R-138727, a stereoisomer of the active metabolite of prasugrel, and its role as a potent P2Y12 receptor antagonist. The second section explores the pro-aggregatory signaling of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3) and the inhibitory potential of its antagonists. This document is intended for researchers, scientists, and drug development professionals in the fields of hematology, pharmacology, and cardiovascular medicine.
Section 1: this compound and P2Y12 Receptor Inhibition
This compound is a stereoisomer of R-138727, the active metabolite of the thienopyridine antiplatelet agent prasugrel. R-138727 functions as an irreversible inhibitor of the P2Y12 receptor, a key purinergic receptor on the platelet surface that plays a central role in adenosine diphosphate (ADP)-induced platelet activation and aggregation.
Mechanism of Action of R-138727 Stereoisomers
R-138727 is a racemate composed of four stereoisomers: (R,S), (R,R), (S,S), and (S,R). The antiplatelet activity of R-138727 is stereoselective, with the (R,S)-isomer being the most potent inhibitor of ADP-induced platelet aggregation, followed by the (R,R)-isomer. The trans isomers of R-138727 contribute to its overall antiplatelet effect. The irreversible binding of R-138727 to the P2Y12 receptor blocks the signaling cascade that leads to platelet activation.
The binding of R-138727 to the P2Y12 receptor is thought to involve the formation of a disulfide bridge with cysteine residues Cys97 and Cys175 on the receptor[1]. This covalent modification permanently disables the receptor, preventing it from binding its natural ligand, ADP.
Quantitative Data: Inhibition of Platelet Aggregation by R-138727 Stereoisomers
The inhibitory potency of the individual stereoisomers of R-138727 on ADP-induced platelet aggregation has been quantified in vitro. The following table summarizes the half-maximal inhibitory concentrations (IC50) for each isomer.
| Stereoisomer | IC50 (µM) for Inhibition of ADP-induced Platelet Aggregation |
| (R,S)-isomer | 0.23 |
| (R,R)-isomer | 1.1 |
| (S,S)-isomer | >10 |
| (S,R)-isomer | 7.7 |
| R-138727 (racemic mixture) | 0.6 |
Data from Hasegawa et al., Thrombosis and Haemostasis, 2005.[2]
Signaling Pathway of P2Y12 Receptor Inhibition
The following diagram illustrates the signaling pathway of the P2Y12 receptor and its inhibition by R-138727.
Section 2: EP3 Receptor Antagonism and Platelet Aggregation
The prostaglandin E2 (PGE2) receptor subtype 3 (EP3) represents another pathway that modulates platelet activity. Unlike the direct inhibitory effect of P2Y12 antagonists, targeting the EP3 receptor involves blocking a pro-aggregatory signal.
Mechanism of Action of EP3 Receptor Signaling
PGE2, often produced at sites of inflammation, can enhance platelet aggregation, particularly at low concentrations[3]. This effect is mediated through the EP3 receptor, which is coupled to an inhibitory G-protein (Gi)[3]. Activation of the EP3 receptor by PGE2 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels[4]. Lower cAMP levels reduce the threshold for platelet activation by other agonists, thereby promoting aggregation[4].
EP3 Receptor Antagonists
Selective antagonists of the EP3 receptor, such as DG-041, have been developed to counteract the pro-aggregatory effects of PGE2. By blocking the EP3 receptor, these antagonists prevent the PGE2-mediated decrease in cAMP, thus maintaining an inhibitory state within the platelet and reducing the potentiation of aggregation.
Quantitative Data: Effect of EP3 Receptor Modulation on Platelet Aggregation
Studies have demonstrated that the pro-aggregatory effect of PGE2 is abolished in platelets lacking the EP3 receptor.
| Condition | Platelet Aggregation (%) |
| Wild-type platelets + 10 nM PGE2 + 500 nM U46619 | 75 ± 3.5 |
| EP3-deficient platelets + 10 nM PGE2 + 500 nM U46619 | 4.3 ± 2.8 |
Data from Ma et al., Hypertension, 2001.[3]
Signaling Pathway of EP3 Receptor-Mediated Platelet Potentiation
The following diagram illustrates the signaling pathway of the EP3 receptor and its role in potentiating platelet aggregation.
Experimental Protocols
Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet aggregation.
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through to a photodetector.
Methodology:
-
Blood Collection: Whole blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
PRP and PPP Preparation:
-
Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes) to pellet the red and white blood cells.
-
Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to pellet the platelets. PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C in an aggregometer.
-
A baseline light transmission is established.
-
The test compound (e.g., a stereoisomer of R-138727 or an EP3 antagonist) or vehicle is added and incubated with the PRP for a specified time.
-
A platelet agonist (e.g., ADP for P2Y12 studies, or a combination of a primary agonist and PGE2 for EP3 studies) is added to induce aggregation.
-
The change in light transmission is recorded over time, typically for 5-10 minutes.
-
-
Data Analysis: The maximum percentage of aggregation is calculated relative to the light transmission of PPP. For inhibitory compounds, dose-response curves are generated to determine the IC50 value.
Flow Cytometry for VASP Phosphorylation
Vasodilator-stimulated phosphoprotein (VASP) is an intracellular protein that, in its phosphorylated state (VASP-P), is a marker of cAMP-mediated inhibition of platelet activation.
Principle: Flow cytometry is used to quantify the phosphorylation status of VASP within individual platelets. The P2Y12 receptor, when activated by ADP, inhibits adenylyl cyclase, leading to a decrease in cAMP and subsequent dephosphorylation of VASP. P2Y12 inhibitors like R-138727 block this process, resulting in higher levels of VASP-P.
Methodology:
-
Blood Sample Preparation: Whole blood is treated with the test compound or vehicle.
-
Platelet Stimulation: Samples are divided and treated with either a vehicle, prostaglandin E1 (PGE1, to stimulate cAMP production and VASP phosphorylation), or a combination of PGE1 and ADP (to assess the inhibitory effect of ADP on VASP phosphorylation).
-
Cell Fixation and Permeabilization: Red blood cells are lysed, and platelets are fixed and permeabilized to allow intracellular antibody staining.
-
Antibody Staining: Platelets are incubated with fluorescently labeled antibodies specific for a platelet surface marker (e.g., CD61) and for phosphorylated VASP (at Ser239).
-
Flow Cytometric Analysis: The fluorescence intensity of individual platelets is measured using a flow cytometer.
-
Data Analysis: The level of VASP phosphorylation is determined by the mean fluorescence intensity of the VASP-P antibody. A Platelet Reactivity Index (PRI) can be calculated to quantify the extent of P2Y12 inhibition.
Radioligand Binding Assay for P2Y12 Receptor
Principle: This assay directly measures the binding of a radiolabeled ligand to the P2Y12 receptor on platelet membranes or in cells expressing the recombinant receptor. It is used to determine the affinity (Ki) of unlabeled compounds like R-138727 for the receptor.
Methodology:
-
Membrane Preparation: Platelet membranes or membranes from cells overexpressing the P2Y12 receptor are prepared by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with a constant concentration of a radiolabeled P2Y12 antagonist (e.g., [3H]-2-MeS-ADP) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled P2Y12 ligand) from the total binding. The data are then used to generate a competition curve and calculate the Ki of the test compound.
Conclusion
This compound is a key active component of prasugrel that exerts its potent antiplatelet effect through the irreversible antagonism of the P2Y12 receptor. Concurrently, the EP3 receptor presents an alternative therapeutic target for mitigating platelet aggregation, particularly in inflammatory conditions where PGE2 levels may be elevated. Understanding the distinct mechanisms and having robust experimental protocols to evaluate compounds targeting these pathways are essential for the development of novel and improved anti-thrombotic therapies.
References
- 1. Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Activation of the murine EP3 receptor for PGE2 inhibits cAMP production and promotes platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Stereoselectivity of R-138727 and its Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
R-138727, the active metabolite of the prodrug prasugrel, is a potent and irreversible antagonist of the P2Y12 receptor, a key mediator of platelet activation and aggregation. This technical guide provides an in-depth analysis of the stereoselectivity of R-138727, detailing its mechanism of action, the differential activity of its stereoisomers, and comprehensive experimental protocols for its characterization. Quantitative data are presented in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and cardiovascular medicine.
Introduction
Prasugrel, a third-generation thienopyridine, requires metabolic activation to exert its antiplatelet effect.[1] This activation culminates in the formation of R-138727, a thiol-containing active metabolite that selectively and irreversibly blocks the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[1][2] The inhibition of the P2Y12 receptor by R-138727 prevents the activation of the glycoprotein IIb/IIIa receptor complex, thereby inhibiting ADP-mediated platelet activation and aggregation.[1][3]
R-138727 possesses two chiral centers, resulting in the existence of four stereoisomers: (R,S), (R,R), (S,S), and (S,R).[4][5] Research has demonstrated a significant stereoselectivity in the pharmacological activity of these isomers, with the (R,S)-isomer being the most potent inhibitor of platelet aggregation.[4] This guide will delve into the specifics of this stereoselectivity, providing quantitative data and detailed experimental methodologies for its assessment.
Mechanism of Action
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding ADP, couples to the inhibitory G protein, Gi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn leads to platelet activation and aggregation.
R-138727 acts as an irreversible antagonist by forming a disulfide bond with one or more cysteine residues on the extracellular domain of the P2Y12 receptor.[6] Studies have identified Cys97 and Cys175 as the key cysteine residues involved in this covalent interaction.[6] This irreversible binding effectively blocks ADP from activating the receptor, thereby maintaining higher intracellular cAMP levels and inhibiting platelet activation.
Data Presentation
The following tables summarize the quantitative data on the stereoselective inhibition of ADP-induced platelet aggregation and P2Y12 receptor binding by the isomers of R-138727.
Table 1: Inhibition of ADP-Induced Human Platelet Aggregation by R-138727 Isomers
| Stereoisomer | IC50 (µM) |
| (R,S)-isomer | 0.23 |
| (R,R)-isomer | 1.1 |
| (S,S)-isomer | >10 |
| (S,R)-isomer | >10 |
| R-138727 (mixture) | 0.45 |
| R-99224 ((R,S) + (S,R)) | 0.35 |
| R-100364 ((R,R) + (S,S)) | 6.4 |
Data sourced from Hasegawa et al., 2005.[4]
Table 2: Inhibition of [3H]-2-MeS-ADP Binding to Human P2Y12 Receptors by R-138727 Isomers
| Compound | IC50 (µM) |
| R-99224 ((R,S) + (S,R)) | 0.16 |
| R-138727 (mixture) | 0.35 |
| R-100364 ((R,R) + (S,S)) | 3.0 |
Data sourced from Hasegawa et al., 2005.[4]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the stereoselectivity of R-138727.
Preparation of Washed Human Platelets
This protocol is essential for in vitro platelet aggregation and binding studies to remove plasma components that could interfere with the assay.
-
Blood Collection: Draw whole blood from healthy, drug-free volunteers into tubes containing an anticoagulant solution (e.g., acid-citrate-dextrose).
-
Centrifugation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Platelet Pelleting: Transfer the PRP to a new tube and add apyrase (to prevent platelet activation) and prostaglandin E1 (to maintain platelet quiescence). Centrifuge at a higher speed (e.g., 800 x g) for 15 minutes to pellet the platelets.
-
Washing: Discard the supernatant and gently resuspend the platelet pellet in a washing buffer (e.g., Tyrode's buffer) containing apyrase and prostaglandin E1. Repeat the centrifugation and washing step at least once.
-
Final Resuspension: After the final wash, resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer without apyrase and prostaglandin E1) and adjust the platelet count to the desired concentration for subsequent assays.
ADP-Induced Platelet Aggregation Assay
This assay is used to determine the functional inhibitory potency of the R-138727 isomers.
-
Platelet Preparation: Use washed human platelets prepared as described in section 4.1. Adjust the platelet concentration to approximately 2.5 x 10^8 platelets/mL.
-
Incubation with Inhibitor: Pre-incubate the platelet suspension with various concentrations of the R-138727 isomers or the vehicle control for a specified time (e.g., 10 minutes) at 37°C with stirring in an aggregometer.
-
Induction of Aggregation: Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 10 µM).
-
Measurement: Monitor the change in light transmittance through the platelet suspension over time using an aggregometer. The increase in light transmittance is proportional to the extent of platelet aggregation.
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each isomer concentration compared to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the ADP-induced aggregation) by non-linear regression analysis.
P2Y12 Receptor Radioligand Binding Assay
This assay quantifies the affinity of the R-138727 isomers for the P2Y12 receptor.
-
Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y12 receptor.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled P2Y12 antagonist (e.g., [3H]-2-MeS-ADP) and varying concentrations of the R-138727 isomers.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a non-labeled antagonist) from the total binding. Calculate the percentage of inhibition of radioligand binding for each isomer concentration and determine the IC50 value.
Cellular cAMP Measurement Assay
This assay assesses the functional consequence of P2Y12 receptor inhibition by measuring intracellular cAMP levels.
-
Cell Culture: Culture CHO cells stably expressing the human P2Y12 receptor in appropriate media.
-
Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of the R-138727 isomers or vehicle for a specified time.
-
Stimulation of Adenylyl Cyclase: Add forskolin (an activator of adenylyl cyclase) to all wells to stimulate cAMP production. Concurrently, add a P2Y12 agonist (e.g., 2-MeS-ADP) to the appropriate wells to induce P2Y12-mediated inhibition of cAMP production.
-
Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).
-
Data Analysis: Determine the extent to which each isomer reverses the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
Chiral Separation of R-138727 Stereoisomers
This protocol is necessary to isolate the individual stereoisomers for activity testing.
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase column.
-
Sample Preparation: Dissolve the R-138727 mixture in a suitable solvent. Due to the reactive thiol group, derivatization with a stabilizing agent like 2-bromo-3'-methoxyacetophenone may be required prior to analysis.[7]
-
Chromatographic Conditions:
-
Column: A chiral column suitable for separating the isomers (e.g., a polysaccharide-based chiral stationary phase).
-
Mobile Phase: A mixture of solvents such as hexane/isopropanol or a buffered aqueous-organic mobile phase, optimized for the separation of the specific isomers.
-
Flow Rate: A constant flow rate appropriate for the column dimensions.
-
Detection: UV detection at a wavelength where the compounds exhibit strong absorbance.
-
-
Fraction Collection: Collect the eluent corresponding to each separated peak.
-
Purity Analysis: Assess the purity of the collected fractions using the same or an alternative chiral HPLC method.
Mandatory Visualizations
Signaling Pathway
Caption: P2Y12 receptor signaling pathway and its inhibition by R-138727.
Experimental Workflow
Caption: Workflow for ADP-induced platelet aggregation assay.
Conclusion
The antiplatelet activity of R-138727, the active metabolite of prasugrel, is highly stereoselective. The (R,S)-isomer is the most potent inhibitor of the P2Y12 receptor and subsequent ADP-induced platelet aggregation. This in-depth guide provides the necessary quantitative data and detailed experimental protocols for researchers to further investigate the pharmacology of R-138727 and its isomers. A thorough understanding of this stereoselectivity is crucial for the development of new and improved antiplatelet therapies. The provided diagrams of the signaling pathway and experimental workflows serve as visual aids to complement the technical details, offering a comprehensive resource for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of adenylyl cyclase by neuronal P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation of human platelets from whole blood | Abcam [abcam.com]
- 7. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to trans-R-138727 for In Vitro Thrombosis Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of trans-R-138727, a key active metabolite of the antiplatelet prodrug prasugrel, for its application in in vitro thrombosis research. This document outlines its mechanism of action, presents quantitative data on its activity, and offers detailed experimental protocols for its characterization.
Core Concepts: Mechanism of Action of R-138727
R-138727, the active metabolite of prasugrel, is a potent and irreversible antagonist of the P2Y12 receptor, a crucial component in platelet activation and aggregation.[1][2][3] Unlike its prodrug form, R-138727 directly inhibits the P2Y12 receptor, preventing adenosine diphosphate (ADP) from binding and initiating downstream signaling cascades that lead to thrombosis.
The designation "this compound" refers to one of the stereoisomers of R-138727.[4] R-138727 possesses two chiral centers, resulting in four stereoisomers: (R,S), (R,R), (S,S), and (S,R).[1] Research has demonstrated that the antiplatelet activity of R-138727 is stereoselective, with the (R,S)-isomer exhibiting the most potent inhibition of ADP-induced platelet aggregation.[1][2]
Quantitative Data: Inhibitory Activity of R-138727 Stereoisomers
The following table summarizes the inhibitory potency of R-138727 and its stereoisomers on ADP-induced platelet aggregation in human platelets.
| Compound | Description | IC50 (µM) for Inhibition of ADP-induced Platelet Aggregation |
| R-138727 | Mixture of stereoisomers | Not explicitly stated, but potency is between R-99224 and R-100364[1][2] |
| R-99224 | Mixture of (R,S)- and (S,R)-isomers | Most potent mixture[1][2] |
| R-100364 | Mixture of (R,R)- and (S,S)-isomers | Least potent mixture[1][2] |
| (R,S)-isomer | Single stereoisomer | Most potent single isomer[1] |
| (R,R)-isomer | Single stereoisomer | Second most potent single isomer[1] |
| (S,S)-isomer | Single stereoisomer | Less potent single isomer[1] |
| (S,R)-isomer | Single stereoisomer | Less potent single isomer[1] |
Signaling Pathway of P2Y12 Receptor Inhibition
The binding of ADP to the P2Y12 receptor activates a Gi-coupled signaling pathway. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent activation of the GPIIb/IIIa receptor, ultimately causing platelet aggregation. R-138727 irreversibly binds to the P2Y12 receptor, blocking this cascade.[6][7]
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize the activity of this compound are provided below.
Light Transmission Aggregometry (LTA)
This is the gold standard for measuring platelet aggregation.[8][9][10]
Objective: To quantify the ability of this compound to inhibit ADP-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
ADP (agonist).
-
This compound (test compound).
-
Saline or appropriate vehicle control.
-
Light transmission aggregometer.
-
Aggregometer cuvettes with stir bars.
Procedure:
-
PRP and PPP Preparation:
-
Assay Preparation:
-
Adjust the platelet count in PRP to 200-300 x 10^9/L using PPP if necessary.
-
Pre-warm PRP aliquots to 37°C.
-
-
Aggregometer Setup:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
-
Aggregation Assay:
-
Add a standardized volume of pre-warmed PRP to a cuvette with a stir bar.
-
Add the desired concentration of this compound or vehicle and incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.
-
Add ADP to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the inhibition percentage against the log concentration of this compound.
-
Flow Cytometry for Platelet Activation Markers
This method allows for the analysis of specific cell surface markers of platelet activation.
Objective: To assess the effect of this compound on the expression of P-selectin (CD62P) and the activated form of GPIIb/IIIa (PAC-1 binding) on platelets.
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate or ACD tubes.
-
ADP (agonist).
-
This compound (test compound).
-
Fluorescently labeled antibodies: anti-CD61 (platelet identification), anti-CD62P (P-selectin), and PAC-1 (activated GPIIb/IIIa).
-
Fixation solution (e.g., 1% paraformaldehyde).
-
Wash buffer (e.g., PBS with BSA).
-
Flow cytometer.
Procedure:
-
Sample Preparation:
-
Dilute whole blood with a suitable buffer.
-
Add this compound or vehicle and incubate.
-
Stimulate platelets with ADP. A resting (unstimulated) sample should be included as a negative control.
-
-
Antibody Staining:
-
Add the cocktail of fluorescently labeled antibodies to the samples.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
-
Fixation:
-
Add a fixation solution to stop the reaction and stabilize the cells.
-
-
Flow Cytometry Analysis:
-
Acquire data on the flow cytometer.
-
Gate on the platelet population based on forward and side scatter and CD61 positivity.
-
Quantify the percentage of platelets positive for P-selectin and PAC-1 binding and the mean fluorescence intensity (MFI).
-
-
Data Analysis:
-
Compare the expression of activation markers in the presence of different concentrations of this compound to the vehicle control.
-
Conclusion
This compound is a critical tool for the in vitro investigation of P2Y12-mediated thrombosis. Its potent and irreversible inhibition of the P2Y12 receptor makes it a valuable compound for studying the intricacies of platelet activation and for the screening and development of novel antiplatelet therapies. The experimental protocols provided in this guide offer a robust framework for researchers to accurately characterize its anti-thrombotic effects. Further research to delineate the specific activity of each stereoisomer, including this compound, will provide a more comprehensive understanding of its therapeutic potential.
References
- 1. Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. plateletservices.com [plateletservices.com]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Foundational Studies of Thienopyridine Antiplatelet Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core foundational studies of thienopyridine antiplatelet agents, a class of drugs pivotal in the management of atherothrombotic diseases. This document provides a comprehensive overview of their mechanism of action, metabolic activation, structure-activity relationships, and key clinical trial data. Detailed experimental protocols for seminal assays are provided, alongside visualizations of critical biological pathways and experimental workflows to facilitate a deeper understanding of these important therapeutic agents.
Introduction to Thienopyridines
Thienopyridines are a class of oral antiplatelet drugs that function as P2Y12 receptor antagonists.[1][2] This class includes the first-generation drug ticlopidine, the widely used second-generation clopidogrel, and the third-generation prasugrel.[3][4] These agents are prodrugs, meaning they require metabolic activation in the liver to exert their therapeutic effect.[5][6] Their primary clinical utility lies in the prevention of thrombotic events in patients with acute coronary syndromes (ACS), and those undergoing percutaneous coronary intervention (PCI).[1][7]
Mechanism of Action: P2Y12 Receptor Antagonism
The antiplatelet effect of thienopyridines is mediated through the irreversible inhibition of the P2Y12 receptor on the surface of platelets.[8] The P2Y12 receptor, when activated by adenosine diphosphate (ADP), initiates a signaling cascade that leads to platelet activation, aggregation, and thrombus formation.
The P2Y12 Signaling Pathway
The binding of ADP to the P2Y12 receptor triggers the activation of a Gi protein-coupled signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates and inhibits proteins that promote platelet activation. The active metabolite of thienopyridines covalently binds to the P2Y12 receptor, preventing ADP from binding and thereby blocking this entire signaling cascade.
Metabolic Activation of Thienopyridine Prodrugs
Thienopyridines are administered as inactive prodrugs and must undergo hepatic metabolism to be converted into their active thiol metabolites.[5][9] This bioactivation process is primarily mediated by cytochrome P450 (CYP) enzymes.
Ticlopidine and clopidogrel are converted to their active metabolites in a two-step process in the liver.[6] In contrast, prasugrel is first hydrolyzed by esterases in the intestine and then undergoes a single CYP-dependent oxidation step in the liver to form its active metabolite.[5][6] The efficiency of this metabolic activation, particularly for clopidogrel, can be influenced by genetic polymorphisms in CYP enzymes, most notably CYP2C19.[10][11]
References
- 1. Platelet adenosine diphosphate receptor antagonists: ticlopidine to ticagrelor-a long continuing journey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet adenosine diphosphate receptor antagonists: ticlopidine to ticagrelor—a long continuing journey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Results of the CAPRIE trial: efficacy and safety of clopidogrel. Clopidogrel versus aspirin in patients at risk of ischaemic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. laboratoryalliance.com [laboratoryalliance.com]
- 5. ClinPGx [clinpgx.org]
- 6. Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of prasugrel compared with clopidogrel in patients with acute coronary syndromes: results of TRITON-TIMI 38 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The effect of CYP2C19 gene polymorphisms on the pharmacokinetics and pharmacodynamics of prasugrel 5-mg, prasugrel 10-mg and clopidogrel 75-mg in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Platelet Aggregation Assays Using trans-R-138727
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-R-138727 is the active metabolite of the prodrug prasugrel, a third-generation thienopyridine antiplatelet agent.[1][2][3] It functions as a potent and irreversible antagonist of the P2Y12 receptor on platelets.[1][2][3] The P2Y12 receptor plays a pivotal role in adenosine diphosphate (ADP)-induced platelet activation and aggregation.[4] Upon activation by ADP, the P2Y12 receptor initiates a signaling cascade that leads to a conformational change in the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, enabling it to bind fibrinogen and mediate platelet aggregation.[5][6] By irreversibly blocking the P2Y12 receptor, this compound effectively inhibits this crucial step in thrombus formation.[1]
These application notes provide a detailed protocol for utilizing this compound in in vitro platelet aggregation assays, a fundamental tool for studying platelet function and evaluating the efficacy of antiplatelet agents. The primary method described is Light Transmission Aggregometry (LTA), the gold standard for assessing platelet aggregation.[7][8]
Mechanism of Action of this compound
This compound selectively and irreversibly binds to the P2Y12 receptor, a Gi-protein-coupled receptor on the platelet surface.[1][9] This binding prevents ADP from activating the receptor, thereby inhibiting downstream signaling pathways. The inhibition of the P2Y12 receptor leads to a decrease in the inhibition of adenylyl cyclase, resulting in higher levels of cyclic adenosine monophosphate (cAMP).[6] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various proteins that ultimately prevent the activation of the GPIIb/IIIa receptor. Consequently, fibrinogen binding to platelets is blocked, and platelet aggregation is inhibited.[5]
Data Presentation
The inhibitory effect of this compound on ADP-induced platelet aggregation is concentration-dependent. The following table summarizes the available quantitative data on the potency of R-138727. It is important to note that the IC50 values presented are from a study using rat platelets and may differ in human platelets. However, studies in human cell lines expressing the P2Y12 receptor have shown potent inhibition with a half-maximal concentration below 1 µM.[9]
| Agonist (ADP) Concentration | This compound Concentration | Species | IC50 | Reference |
| 5 µmol/L | Not Applicable | Rat | 1.1 µmol/L | [10] |
| 20 µmol/L | Not Applicable | Rat | 2.1 µmol/L | [10] |
| Not Specified | Below 1 µM | Human (CHO cells) | < 1 µM | [9] |
Experimental Protocols
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the steps for assessing the inhibitory effect of this compound on ADP-induced human platelet aggregation.
Materials:
-
Freshly drawn human whole blood
-
3.2% Sodium Citrate anticoagulant tubes
-
This compound
-
Adenosine Diphosphate (ADP)
-
Phosphate Buffered Saline (PBS) or Tyrode's buffer
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and tips
-
Aggregometer cuvettes with stir bars
Procedure:
-
Blood Collection:
-
Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.
-
Use a 19-21 gauge needle for venipuncture to minimize platelet activation.
-
Collect blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Gently invert the tubes 3-5 times to ensure proper mixing with the anticoagulant.
-
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.[11]
-
Carefully aspirate the upper, straw-colored layer of PRP into a clean polypropylene tube.
-
To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes at room temperature.[11]
-
Collect the supernatant (PPP) into a separate tube.
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.
-
-
Platelet Aggregation Assay:
-
Set the aggregometer to 37°C.[11]
-
Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Pipette 450 µL of PRP into an aggregometer cuvette containing a magnetic stir bar.
-
Add 50 µL of the desired concentration of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 2-5 minutes) with stirring (900-1200 rpm).
-
Initiate platelet aggregation by adding a known concentration of ADP (e.g., 5-20 µM).
-
Record the change in light transmission for at least 5-10 minutes.
-
The percentage of platelet aggregation is calculated from the change in light transmission.
-
-
Data Analysis:
-
Determine the maximum platelet aggregation for each concentration of this compound.
-
Calculate the percentage inhibition of aggregation for each concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro platelet aggregation assay.
Caption: Simplified signaling pathway of P2Y12 receptor inhibition.
References
- 1. Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validate User [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. plateletservices.com [plateletservices.com]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Application Notes and Protocols for P2Y12 Receptor Binding Assays Using trans-R-138727
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y12 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets, plays a pivotal role in thrombosis and hemostasis. It is a key target for antiplatelet therapies. R-138727 is the active metabolite of the prodrug prasugrel, an irreversible antagonist of the P2Y12 receptor. R-138727 is a stereoisomer mixture, and trans-R-138727 is the trans isomer of this active metabolite. These application notes provide detailed protocols for utilizing this compound in P2Y12 receptor binding assays, a critical tool for studying the affinity and kinetics of this interaction.
P2Y12 Receptor Signaling Pathway
ADP binding to the P2Y12 receptor on platelets initiates a signaling cascade through the inhibitory G protein, Gi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), leading to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP). This cascade, in conjunction with signaling from the P2Y1 receptor, ultimately results in platelet activation, aggregation, and thrombus formation. Irreversible antagonists like this compound covalently bind to the P2Y12 receptor, blocking ADP-mediated signaling.
Data Presentation
The rank order of potency for inhibiting [3H]-2-MeS-ADP binding to human P2Y12 receptors is reported as a mixture of (R,S)- and (S,R)-isomers being more potent than the R-138727 mixture, which is significantly more potent than a mixture of (R,R)- and (S,S)-isomers.[2] Among the four individual stereoisomers, the (R,S)-isomer is the most potent inhibitor of ADP-induced platelet aggregation, followed by the (R,R)-isomer.[2]
| Compound/Isomer Mixture | Assay Type | Target | Reported Potency |
| R-138727 (Isomer Mixture) | cAMP functional assay | Human P2Y12 Receptor (CHO cells) | IC50 < 1 µM[1] |
| R-99224 ((R,S)- & (S,R)-isomers) | [3H]-2-MeS-ADP Binding | Human P2Y12 Receptor (CHO cells) | Most Potent Mixture[2] |
| R-138727 (Isomer Mixture) | [3H]-2-MeS-ADP Binding | Human P2Y12 Receptor (CHO cells) | Intermediate Potency[2] |
| R-100364 ((R,R)- & (S,S)-isomers) | [3H]-2-MeS-ADP Binding | Human P2Y12 Receptor (CHO cells) | Least Potent Mixture[2] |
| (R,S)-isomer | Platelet Aggregation | Human Platelets | Most Potent Isomer[2] |
| (R,R)-isomer | Platelet Aggregation | Human Platelets | Second Most Potent Isomer[2] |
Experimental Protocols
Preparation of Cell Membranes from CHO Cells Stably Expressing Human P2Y12 Receptor
This protocol describes the preparation of cell membranes for use in radioligand binding assays.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human P2Y12 receptor
-
Cell culture medium (e.g., DMEM/F-12)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4), ice-cold
-
Protease inhibitor cocktail
-
Sucrose solution (e.g., 250 mM in Lysis Buffer)
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
BCA Protein Assay Kit
Procedure:
-
Culture CHO-hP2Y12 cells to confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Harvest the cells by scraping into ice-cold PBS and transfer to a centrifuge tube.
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors.
-
Lyse the cells by homogenization with a Dounce homogenizer (approximately 20-30 strokes) or by sonication on ice.
-
Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.
-
Repeat the centrifugation (step 8) and resuspension (step 9) steps to wash the membranes.
-
After the final wash, resuspend the membrane pellet in a small volume of Lysis Buffer containing sucrose for cryopreservation.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane suspension and store at -80°C until use.
P2Y12 Receptor Competitive Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the P2Y12 receptor.
Materials:
-
CHO-hP2Y12 cell membranes
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
Radioligand: [3H]-2-MeS-ADP
-
Non-labeled competitor: this compound
-
Non-specific binding control: High concentration of a known P2Y12 antagonist (e.g., 10 µM 2-MeS-ADP)
-
96-well microplates
-
Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay Buffer
-
Non-specific Binding: High concentration of non-labeled 2-MeS-ADP
-
Competition: Serial dilutions of this compound
-
-
Add a constant concentration of [3H]-2-MeS-ADP to each well (typically at or below its Kd).
-
Add the CHO-hP2Y12 membrane preparation to each well to initiate the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three to four times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and allow to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
If the Kd of the radioligand is known, the Ki (inhibition constant) for this compound can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflow for the P2Y12 receptor binding assay and the logical relationship of its components.
References
Application Note: Evaluating the P2Y12 Inhibitor trans-R-138727 using Light Transmission Aggregometry
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides a detailed protocol for utilizing Light Transmission Aggregometry (LTA) to assess the inhibitory effects of trans-R-138727 on platelet function. Light Transmission Aggregometry is the gold standard for in vitro analysis of platelet aggregation.[1][2][3] this compound is a stereoisomer of R-138727, the active metabolite of the antiplatelet prodrug prasugrel.[4][5] R-138727 acts as a potent and irreversible inhibitor of the P2Y12 receptor, a key component in ADP-induced platelet activation and aggregation.[4][6][7] This application note outlines the mechanism of action, provides a step-by-step experimental protocol, and presents a framework for data analysis, enabling researchers to effectively quantify the antiplatelet activity of this compound.
Mechanism of Action: P2Y12 Inhibition
Platelet activation by adenosine diphosphate (ADP) is a critical process in thrombosis. ADP binds to two G-protein coupled purinergic receptors on the platelet surface: P2Y1 and P2Y12.[1] The P2Y12 receptor, the target of this compound, is crucial for a sustained and complete aggregation response. Upon ADP binding, the P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Reduced cAMP levels alleviate the inhibition of platelet activation pathways, ultimately promoting the conformational change of the glycoprotein (GP) IIb/IIIa receptor. This activation of the GPIIb/IIIa complex allows it to bind fibrinogen, creating bridges between platelets and leading to aggregation.[7][8]
R-138727, the active metabolite of prasugrel, irreversibly binds to the P2Y12 receptor, preventing ADP from initiating this signaling cascade.[6][7][8] Specifically, it is suggested that R-138727 interacts with cysteine residues Cys97 and Cys175 on the receptor.[9] This blockade prevents the activation of the GPIIb/IIIa complex, thereby inhibiting platelet aggregation.[7]
Quantitative Data Summary
The inhibitory activity of R-138727 is stereoselective. R-138727 is composed of four stereoisomers.[5] In vitro studies assessing the inhibition of ADP-induced human platelet aggregation have demonstrated a clear rank order of potency among these isomers and their mixtures.[5] The (R,S)-isomer is the most potent inhibitor.[5]
| Compound/Mixture | Description | Relative Potency (Platelet Aggregation Inhibition) |
| R-99224 | Mixture of (R,S)- and (S,R)-isomers | Most Potent |
| R-138727 | Mixture of all four stereoisomers | > |
| R-100364 | Mixture of (R,R)- and (S,S)-isomers | >> |
| (R,S)-isomer | Single stereoisomer | Most Potent Single Isomer |
| (R,R)-isomer | Single stereoisomer | Second Most Potent Single Isomer |
Table 1: Relative potency of R-138727, its components, and its individual stereoisomers in inhibiting ADP-induced platelet aggregation. Data derived from Hasegawa et al., 2005.[5]
Experimental Protocol: Light Transmission Aggregometry
Principle
LTA measures changes in light transmission through a suspension of stirred platelet-rich plasma (PRP) at 37°C.[10] Initially, the PRP is turbid, allowing for low light transmission (defined as 0% aggregation).[11] When an agonist like ADP is added, platelets activate and aggregate, causing the turbidity of the sample to decrease.[12] This decrease in turbidity allows more light to pass through to a photocell, which is recorded as an increase in light transmission.[10] The instrument is calibrated using platelet-poor plasma (PPP) as a reference for 100% transmission.[1] The presence of an inhibitor like this compound will reduce the extent of aggregation, resulting in a lower percentage of light transmission compared to a control sample.
Materials and Reagents
-
Light Transmission Aggregometer (e.g., Chrono-Log Model 700)
-
Calibrated pipettes
-
Aggregometer cuvettes with stir bars
-
Heating block or water bath at 37°C
-
Blood collection tubes (containing 3.2% / 0.109M buffered sodium citrate)[10]
-
Plastic tubes for plasma handling
-
This compound (stock solution in appropriate solvent, e.g., DMSO)
-
Agonist: Adenosine Diphosphate (ADP)
-
Vehicle control (same solvent as the inhibitor)
-
Saline (0.9% NaCl)
Sample Preparation
-
Blood Collection: Collect whole blood via venipuncture with minimal stasis into 3.2% sodium citrate tubes (9:1 blood-to-anticoagulant ratio).[10] Samples should be kept at room temperature and processed within 4 hours of collection.[1][10] Avoid cooling the samples, as this can activate platelets.[10]
-
Platelet-Rich Plasma (PRP) Preparation: Allow the whole blood to rest for at least 30 minutes at room temperature.[1] Centrifuge the blood tubes at 150-200 x g for 10-15 minutes at 20°C with the brake off.[10] Carefully aspirate the upper PRP layer and transfer it to a capped plastic tube. Store at room temperature.[10]
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2700 x g for 15 minutes) to pellet the remaining cellular components.[10] Collect the supernatant (PPP) and transfer it to a separate plastic tube.
LTA Procedure
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.[10][12]
-
Calibration:
-
Sample Incubation:
-
Pipette the required volume of PRP (e.g., 450 µL) into a new cuvette containing a stir bar and place it in an incubation well at 37°C.
-
Add a small volume (e.g., 5 µL) of the this compound solution at the desired final concentration. For the control sample, add the same volume of vehicle.
-
Incubate the PRP with the inhibitor (or vehicle) for a predetermined time (e.g., 5-10 minutes) to allow for receptor binding. The inhibition by R-138727 is time-related.[5]
-
-
Aggregation Measurement:
-
Move the cuvette from the incubation well to a testing channel. Ensure the stir speed is set (e.g., 1200 RPM).[12]
-
Start the recording to establish a stable baseline.
-
Add the agonist (e.g., ADP at a final concentration of 5-20 µM) to the cuvette to initiate aggregation. The volume should not exceed 10% of the plasma volume.[1]
-
Record the aggregation curve for a set period (e.g., 5-10 minutes) until the aggregation response reaches a plateau.
-
-
Repeat: Repeat steps 3 and 4 for all concentrations of this compound to be tested.
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. de-vhl.nl [de-vhl.nl]
- 3. Light transmission aggregometry and ATP release for the diagnostic assessment of platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of trans-R-138727 in Human Plasma by LC-MS/MS
Introduction
trans-R-138727 is the active metabolite of Prasugrel, a potent antiplatelet agent. It acts as an irreversible inhibitor of the P2Y12 platelet receptor, playing a crucial role in preventing thrombotic events.[1][2] Accurate quantification of this compound in plasma is essential for pharmacokinetic and bioequivalence studies. This application note details a robust and sensitive LC-MS/MS method for the determination of this compound in human plasma. Due to the presence of a reactive thiol group, the analyte requires stabilization through derivatization prior to analysis.[3][4][5]
Method Overview
The method involves the stabilization of this compound in plasma by derivatization, followed by extraction and analysis using a validated LC-MS/MS system. Two primary extraction techniques are presented: liquid-liquid extraction (LLE) and solid-phase extraction (SPE). The method demonstrates high sensitivity, selectivity, and throughput for the analysis of this compound.[3][6]
Experimental Workflow
The overall analytical workflow for the quantification of this compound in plasma is depicted below.
Caption: Overall experimental workflow for this compound quantification.
Materials and Reagents
-
Analytes and Standards: this compound, Trandolapril (Internal Standard) or Emtricitabine (Internal Standard)
-
Chemicals and Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium formate, Formic acid, N-ethyl maleimide, Deionized water
-
Plasma: Blank human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatography: Shimadzu, Waters, or equivalent HPLC system
-
Mass Spectrometer: Sciex API 4000, or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Detailed Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for R-138727.[3][4]
-
Derivatization:
-
To 100 µL of plasma sample, add 25 µL of N-ethyl maleimide solution (10 mg/mL in methanol) to stabilize the thiol group of this compound.
-
Vortex for 30 seconds.
-
-
Internal Standard Addition:
-
Spike with 25 µL of Trandolapril working solution (internal standard).
-
-
Extraction:
-
Add 2.5 mL of the extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
-
Caption: Liquid-Liquid Extraction (LLE) protocol workflow.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is based on a validated method for R-138727.[5][6]
-
Derivatization and IS Addition:
-
Follow steps 1 and 2 from the LLE protocol. Emtricitabine can be used as the internal standard in this case.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase for injection.
-
LC-MS/MS Parameters
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition 1[3][4] | Condition 2[5][6] |
| Column | Hypurity C18, 5 µm (50 x 4.6 mm) | Reverse Phase C18 Column |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0) | Acetonitrile |
| Mobile Phase B | Acetonitrile | Water with 0.1% Formic Acid |
| Gradient/Isocratic | Isocratic (50:50, A:B) | Isocratic |
| Flow Rate | 0.8 mL/min | 0.5 mL/min |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | 40°C | Ambient |
| Run Time | ~3.7 minutes | ~3.0 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 20 psi |
| Collision Gas | 8 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| R-138727-NEM derivative | 498.3 | 206.0[5][6] |
| Trandolapril (IS) | 431.2 | 234.1 |
| Emtricitabine (IS) | 248.2 | 130.1[5][6] |
Method Validation Summary
The performance of the described methods has been validated according to regulatory guidelines. The key validation parameters are summarized below.
Table 4: Quantitative Performance (LLE Method)
| Parameter | Result |
| Linearity Range | 1.0 - 500.12 ng/mL[3][4] |
| Correlation Coefficient (r²) | > 0.995[3][4] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[3][4] |
| Mean Recovery | 90.1% - 104.1%[3][4] |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% |
| Stability (in plasma at -20°C) | Stable for 3 months[3][4] |
Table 5: Quantitative Performance (SPE Method)
| Parameter | Result |
| Linearity Range | 0.2 - 120 ng/mL[4][6] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[4][6] |
| Precision (%RSD) | 3.9% - 9.6%[4][6] |
| Accuracy | 95.2% - 102.2%[4][6] |
| Matrix Effect | No significant matrix effect observed[3] |
Conclusion
The LC-MS/MS methods described provide a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The necessity of a derivatization step to stabilize the labile thiol group is a critical aspect of the sample preparation. Both LLE and SPE protocols have been shown to be effective, with the choice of method depending on laboratory preference and required sensitivity. These protocols are well-suited for supporting pharmacokinetic and bioequivalence studies in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of prasugrel active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of trans-R-138727 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-R-138727 is the trans isomer of R-138727, the active metabolite of the antiplatelet prodrug Prasugrel.[1][2][3][4] It functions as an irreversible inhibitor of the P2Y12 receptor, a key component in ADP-induced platelet activation and aggregation.[1][2][3][4][5] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 349.42 g/mol | [1][5][6][7] |
| Molecular Formula | C₁₈H₂₀FNO₃S | [1][6][7][8] |
| Appearance | White to light yellow solid | [6] |
| Predicted Water Solubility | 0.0639 mg/mL | [9] |
Mechanism of Action: P2Y12 Receptor Inhibition
This compound exerts its antiplatelet effect by irreversibly binding to the P2Y12 receptor on the surface of platelets. This binding prevents adenosine diphosphate (ADP) from activating the receptor, thereby inhibiting platelet activation and aggregation.[1][5] The compound is known to interact with cysteine residues Cys97 and Cys175 on the human P2Y12 receptor.[10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. trans R-138727, (Prasugrel Metabolite) -(>85%)(Mixture of … [cymitquimica.com]
- 7. medkoo.com [medkoo.com]
- 8. trans R-138727 (Prasugrel Metabolite) - SRIRAMCHEM [sriramchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of trans-R-138727 in Animal Models of Thrombosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-R-138727 is the common designation for one of the stereoisomers of R-138727, the active metabolite of the potent antiplatelet prodrug, prasugrel. Prasugrel, a third-generation thienopyridine, requires in vivo metabolic activation to exert its antithrombotic effects. The active metabolite, R-138727, is an irreversible antagonist of the P2Y12 receptor on platelets, a key receptor in adenosine diphosphate (ADP)-mediated platelet activation and aggregation. This document provides detailed application notes and protocols for the use of this compound and its related isomers in preclinical animal models of thrombosis.
It is critical to note that R-138727 is a mixture of four stereoisomers: (R,S), (R,R), (S,S), and (S,R). The antiplatelet activity of these isomers is stereoselective, with the (R,S)- and (R,R)-isomers demonstrating the highest potency. While the term "this compound" is used, the scientific literature more commonly refers to the specific stereoisomers. This document will provide data on the stereoisomers where available and on the R-138727 mixture, which is the form present in vivo following prasugrel administration.
Mechanism of Action
R-138727, including its most active stereoisomers, exerts its antiplatelet effect by irreversibly binding to the P2Y12 receptor on the surface of platelets. This binding prevents ADP from interacting with the receptor, thereby inhibiting a cascade of downstream signaling events that lead to platelet activation, shape change, and aggregation. The irreversible nature of this binding means that the antiplatelet effect persists for the lifespan of the platelet.
Caption: Signaling pathway of P2Y12 receptor inhibition by this compound.
Quantitative Data
The following tables summarize the available quantitative data for R-138727 and its stereoisomers. It is important to note the absence of specific in vivo dosage and efficacy data for the isolated stereoisomers in thrombosis models. The in vivo data presented is for the prodrug prasugrel, which results in a mixture of R-138727 stereoisomers in the plasma.
Table 1: In Vitro Potency of R-138727 Stereoisomers against ADP-Induced Platelet Aggregation
| Compound | IC50 (µM) for ADP-induced Platelet Aggregation (Human Platelets) |
| (R,S)-isomer | Most Potent |
| (R,R)-isomer | Second Most Potent |
| (S,S)-isomer | Less Potent |
| (S,R)-isomer | Less Potent |
| R-138727 (mixture) | 1.8 (in rat platelets)[1] |
Note: Specific IC50 values for each isomer in human platelets are not consistently reported across literature, but the rank order of potency is established.
Table 2: In Vivo Antithrombotic Efficacy of Prasugrel (leading to R-138727 formation) in a Rat Arterial Thrombosis Model
| Treatment | Dose (mg/kg/day, p.o.) | Endpoint | Result |
| Prasugrel | 0.1 - 1 | Time to Occlusion | Significantly prolonged |
| Prasugrel | 0.1 - 1 | Duration of Arterial Patency | Significantly increased |
Data is for the prodrug prasugrel, which is metabolized to R-138727 in vivo.
Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats
This model is widely used to evaluate the efficacy of antithrombotic agents in an in vivo setting of arterial thrombosis.
Caption: Experimental workflow for the FeCl₃-induced thrombosis model.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
This compound or R-138727 (dissolved in an appropriate vehicle)
-
Ferric chloride (FeCl₃) solution (e.g., 20% w/v in distilled water)
-
Filter paper discs (2 mm diameter)
-
Doppler flow probe and flowmeter
-
Surgical instruments
-
Heparinized saline
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the procedure.
-
Drug Administration: Administer this compound or the vehicle control at the desired dose and route (e.g., intravenous, intraperitoneal, or oral gavage) at a specified time before thrombosis induction.
-
Surgical Procedure:
-
Make a midline cervical incision and carefully expose the common carotid artery.
-
Separate the artery from the surrounding tissues and vagus nerve.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Thrombosis Induction:
-
Soak a filter paper disc in the FeCl₃ solution.
-
Apply the saturated filter paper to the surface of the carotid artery for a defined period (e.g., 10 minutes).
-
After the application time, remove the filter paper and rinse the area with saline.
-
-
Monitoring and Data Collection:
-
Continuously monitor and record the carotid artery blood flow.
-
The primary endpoint is the Time to Occlusion (TTO) , defined as the time from FeCl₃ application to the cessation of blood flow.
-
After the experiment, the thrombosed arterial segment can be excised, and the thrombus can be isolated and weighed.
-
-
Data Analysis: Compare the TTO and thrombus weight between the treatment and vehicle control groups.
In Vitro ADP-Induced Platelet Aggregation Assay
This assay is essential for determining the direct inhibitory effect of this compound on platelet function.
Materials:
-
Platelet-Rich Plasma (PRP) from rats or human donors
-
Platelet-Poor Plasma (PPP)
-
This compound or R-138727 (dissolved in a suitable solvent, e.g., DMSO)
-
Adenosine diphosphate (ADP) solution
-
Light transmission aggregometer
-
Cuvettes with stir bars
Procedure:
-
PRP and PPP Preparation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Add the desired concentration of this compound or vehicle to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C.
-
Add ADP to induce platelet aggregation and record the change in light transmission for a set period (e.g., 10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each condition.
-
Calculate the concentration of this compound that inhibits 50% of the maximal aggregation (IC50).
-
Disclaimer
The provided protocols are intended as a general guide. Researchers should optimize the experimental conditions, including animal models, drug dosages, and assay parameters, based on their specific research objectives and institutional guidelines. The in vivo data presented is for the prodrug prasugrel, and there is a lack of publicly available, specific in vivo efficacy data for the isolated stereoisomers of R-138727 in thrombosis models.
References
Application Notes and Protocols: Flow Cytometry Analysis of Platelet Activation with trans-R-138727
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-R-138727 is the active metabolite of the antiplatelet prodrug prasugrel, a member of the thienopyridine class.[1][2] It functions as an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[2][3] This antagonism inhibits ADP-mediated platelet activation and aggregation, making it a critical area of study in thrombosis and hemostasis research, as well as in the development of novel antiplatelet therapies.[1][2] Flow cytometry is a powerful technique for the rapid, quantitative analysis of platelet activation at the single-cell level. This document provides detailed protocols for assessing the inhibitory effect of this compound on platelet activation using flow cytometry.
Mechanism of Action
Platelet activation is a complex process involving multiple signaling pathways initiated by various agonists.[4][5][6] ADP plays a crucial role in amplifying platelet activation and aggregation through its interaction with two G-protein coupled receptors: P2Y1 and P2Y12.[4] The P2Y12 receptor, coupled to Gi, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent downstream signaling events that promote platelet activation.
This compound selectively and irreversibly binds to the P2Y12 receptor.[2][7] This binding prevents ADP from activating the receptor, thereby maintaining higher intracellular cAMP levels and inhibiting key platelet activation events, including granule secretion (measured by P-selectin expression) and conformational activation of the GPIIb/IIIa receptor (measured by PAC-1 binding).[8][9]
Data Presentation: Inhibitory Effects of this compound on Platelet Activation
The following tables summarize the expected dose-dependent inhibitory effects of this compound on ADP-induced platelet activation, as measured by flow cytometry. The data is representative of typical results obtained from in vitro studies.
Table 1: Effect of this compound on P-selectin (CD62P) Expression
| This compound Concentration (µM) | ADP (10 µM) Stimulated P-selectin Positive Platelets (%) | Inhibition (%) |
| 0 (Vehicle Control) | 85.2 ± 5.4 | 0 |
| 0.1 | 68.1 ± 6.2 | 20.1 |
| 0.3 | 45.9 ± 4.8 | 46.1 |
| 1.0 | 15.3 ± 3.1 | 82.0 |
| 3.0 | 5.1 ± 1.9 | 94.0 |
| 10.0 | 2.5 ± 1.1 | 97.1 |
Table 2: Effect of this compound on PAC-1 Binding
| This compound Concentration (µM) | ADP (10 µM) Stimulated PAC-1 Positive Platelets (%) | Inhibition (%) |
| 0 (Vehicle Control) | 90.5 ± 4.7 | 0 |
| 0.1 | 72.4 ± 5.1 | 20.0 |
| 0.3 | 48.8 ± 4.3 | 46.1 |
| 1.0 | 18.1 ± 2.9 | 80.0 |
| 3.0 | 6.3 ± 1.5 | 93.0 |
| 10.0 | 3.6 ± 1.0 | 96.0 |
Experimental Protocols
Materials and Reagents
-
Anticoagulant: Acid-Citrate-Dextrose (ACD) or citrate.
-
Platelet Agonist: Adenosine diphosphate (ADP).
-
Test Compound: this compound.
-
Antibodies:
-
FITC-conjugated PAC-1 antibody (binds to activated GPIIb/IIIa).
-
PE-conjugated anti-human CD62P (P-selectin) antibody.
-
Appropriate isotype control antibodies.
-
-
Fixative: 1% paraformaldehyde in PBS.
-
Buffers: HEPES-Tyrode buffer or Phosphate-Buffered Saline (PBS).
-
Flow Cytometer: Equipped with appropriate lasers and filters for FITC and PE detection.
Blood Collection and Platelet-Rich Plasma (PRP) Preparation
-
Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.
-
Use a 19- or 21-gauge needle and discard the first 2-3 mL to avoid collecting tissue factor-activated platelets.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., ACD).
-
To obtain platelet-rich plasma (PRP), centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully collect the upper PRP layer.
Flow Cytometry Protocol for Platelet Activation
-
Preparation of Platelet Suspension:
-
Adjust the PRP to a platelet count of 2-3 x 10^8 platelets/mL with HEPES-Tyrode buffer.
-
Allow platelets to rest for 30 minutes at 37°C.
-
-
Incubation with this compound:
-
Aliquot 50 µL of the platelet suspension into flow cytometry tubes.
-
Add varying concentrations of this compound (or vehicle control) to the tubes.
-
Incubate for 15 minutes at 37°C.
-
-
Staining with Antibodies:
-
Add 5 µL of FITC-conjugated PAC-1 and 5 µL of PE-conjugated anti-CD62P antibodies to each tube.
-
Mix gently.
-
-
Platelet Activation:
-
Add ADP to a final concentration of 10 µM to stimulate the platelets. For the unstimulated control, add buffer instead of ADP.
-
Incubate for 10 minutes at room temperature in the dark.
-
-
Fixation:
-
Stop the reaction by adding 500 µL of 1% paraformaldehyde.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Flow Cytometric Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics.
-
Analyze the percentage of P-selectin positive and PAC-1 positive platelets.
-
Visualizations
Signaling Pathway of Platelet Activation and Inhibition by this compound```dot
Caption: Workflow for analyzing platelet activation with this compound.
References
- 1. The active metabolite of prasugrel inhibits adenosine diphosphate- and collagen-stimulated platelet procoagulant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New Concepts and Mechanisms of Platelet Activation Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. The active metabolite of prasugrel inhibits ADP-stimulated thrombo-inflammatory markers of platelet activation: Influence of other blood cells, calcium, and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying trans-R-138727 in Whole Blood
Audience: Researchers, scientists, and drug development professionals.
Introduction
An initial review of the scientific literature indicates that trans-R-138727 is the active metabolite of Prasugrel, a well-established antiplatelet agent.[1] Its mechanism of action is the irreversible inhibition of the P2Y12 receptor on platelets, which plays a crucial role in adenosine diphosphate (ADP)-induced platelet aggregation.[1][2][3] This document provides a detailed experimental design for studying the effects of this compound in whole blood, focusing on its activity as a P2Y12 inhibitor. The protocols outlined below are designed to assess platelet function and related inflammatory responses.
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, initiates a signaling cascade that leads to platelet activation, degranulation, and aggregation, contributing to thrombus formation.[4][5][6] The irreversible binding of this compound to the P2Y12 receptor blocks this pathway.[4]
P2Y12 Signaling Pathway
The following diagram illustrates the signaling pathway initiated by ADP binding to the P2Y12 receptor on platelets and the point of inhibition by this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for R-138727, the active metabolite of Prasugrel.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| Mechanism of Action | Irreversible P2Y12 Receptor Inhibitor | Human Platelets | [1][2] |
| IC50 (ADP-induced Platelet Aggregation) | 3.82 µM | Human Platelet-Rich Plasma | [3] |
| Time to Peak Plasma Concentration | ~30 minutes | Healthy Human Subjects (in vivo) | [7][8] |
| Plasma Half-life | ~4 hours | Healthy Human Subjects (in vivo) | [8] |
Experimental Protocols
The following protocols are designed to assess the efficacy and mechanism of action of this compound in a whole blood context.
Protocol 1: Whole Blood Platelet Aggregation Assay
This protocol measures the ability of this compound to inhibit ADP-induced platelet aggregation in whole blood using impedance aggregometry.
Experimental Workflow
Materials
-
Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.
-
This compound stock solution (in an appropriate solvent, e.g., DMSO).
-
Vehicle control (e.g., DMSO).
-
Adenosine diphosphate (ADP) solution.
-
Saline solution.
-
Impedance aggregometer and corresponding test cells.
Procedure
-
Blood Collection: Collect whole blood using a 21-gauge or larger needle to prevent premature platelet activation.[9] Gently invert the citrate tubes 3-5 times to mix. Samples should be processed within 2-3 hours of collection.[9][10]
-
Sample Preparation: In the aggregometer test cuvettes, add the appropriate volume of saline.
-
Incubation with Compound: Add a small volume of this compound stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). For the control, add an equivalent volume of the vehicle.
-
Blood Addition: Add an equal volume of citrated whole blood to each cuvette.
-
Incubation: Incubate the samples for a specified time (e.g., 5-10 minutes) at 37°C in the aggregometer.
-
Initiate Aggregation: Add ADP to a final concentration of 5-20 µM to induce platelet aggregation.
-
Data Acquisition: Record the change in impedance over time (typically 5-10 minutes). The instrument software will plot aggregation curves.
-
Data Analysis: The area under the curve (AUC) or the maximal aggregation amplitude is used to quantify the extent of aggregation. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
Protocol 2: Flow Cytometry Analysis of Platelet Activation Markers
This protocol uses flow cytometry to measure the expression of platelet activation markers, P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1 binding), on the surface of platelets in whole blood.[11][12][13]
Experimental Workflow
Materials
-
Freshly drawn human whole blood (3.2% sodium citrate).
-
This compound stock solution.
-
Vehicle control.
-
ADP solution.
-
Fluorescently labeled monoclonal antibodies:
-
Anti-CD41 or Anti-CD61 (platelet-specific marker).
-
Anti-CD62P (P-selectin).
-
PAC-1 (binds to activated GPIIb/IIIa).
-
-
HEPES-Tyrode buffer.
-
Red blood cell lysis buffer.
-
Fixative solution (e.g., 1% paraformaldehyde).
-
Flow cytometer.
Procedure
-
Blood Dilution: Dilute whole blood 1:10 in HEPES-Tyrode buffer.
-
Compound Incubation: In separate tubes, add diluted blood and incubate with various concentrations of this compound or vehicle for 10 minutes at room temperature.
-
Stimulation: Add ADP (final concentration 5-20 µM) to the tubes and incubate for 5 minutes at room temperature. Include an unstimulated control (no ADP).
-
Antibody Staining: Add the cocktail of fluorescently labeled antibodies (Anti-CD41, Anti-CD62P, PAC-1) to each tube. Incubate for 15-20 minutes at room temperature in the dark.
-
Fixation and Lysis: Add a fixative solution and incubate for 10 minutes. Then, add red blood cell lysis buffer and incubate for another 10 minutes.
-
Washing: Centrifuge the samples, discard the supernatant, and resuspend the cell pellet in buffer.
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter and positive staining for CD41.
-
Data Analysis: Determine the percentage of platelets positive for CD62P and PAC-1 binding, as well as the mean fluorescence intensity (MFI) for each marker in the different treatment conditions.
Protocol 3: Flow Cytometry Analysis of Platelet-Leukocyte Aggregates
This protocol quantifies the formation of aggregates between platelets and leukocytes (monocytes and neutrophils) in whole blood, which is a marker of thrombo-inflammatory activity.[14][15]
Materials
-
Same as Protocol 2, with the addition of leukocyte-specific antibodies:
-
Anti-CD14 (monocyte marker).
-
Anti-CD45 (pan-leukocyte marker).
-
Procedure
-
Follow steps 1-3 from Protocol 2 (Blood Dilution, Compound Incubation, and Stimulation).
-
Antibody Staining: Add a cocktail of fluorescently labeled antibodies: Anti-CD41 (platelets), Anti-CD14 (monocytes), and Anti-CD45 (leukocytes). Incubate for 15-20 minutes at room temperature in the dark.
-
Fixation and Lysis: Follow step 5 from Protocol 2.
-
Washing: Follow step 6 from Protocol 2.
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis:
-
Gate on the leukocyte populations (monocytes, neutrophils) based on forward/side scatter and CD45 expression.
-
Within the monocyte (CD14 positive) and neutrophil gates, quantify the percentage of cells that are also positive for the platelet marker (CD41). This represents the percentage of platelet-leukocyte aggregates.
-
Protocol 4: Quantification of Thromboxane B2 (TXB2) in Plasma
This protocol measures the level of thromboxane B2 (TXB2), a stable metabolite of the potent platelet agonist thromboxane A2, in the plasma of treated whole blood samples.
Materials
-
Freshly drawn human whole blood (3.2% sodium citrate).
-
This compound stock solution.
-
Vehicle control.
-
ADP solution.
-
Indomethacin or another cyclooxygenase inhibitor.
-
Centrifuge.
-
TXB2 ELISA kit.
Procedure
-
Blood Treatment: In separate tubes, incubate whole blood with this compound or vehicle, followed by stimulation with ADP, as described in the previous protocols.
-
Stopping the Reaction: After the desired incubation time, add a cyclooxygenase inhibitor like indomethacin to stop further thromboxane production.
-
Plasma Separation: Immediately centrifuge the blood samples at a low speed (e.g., 1500 x g for 15 minutes at 4°C) to pellet the blood cells.
-
Plasma Collection: Carefully collect the supernatant (plasma) without disturbing the buffy coat.
-
Storage: Store the plasma samples at -80°C until analysis.
-
TXB2 Measurement: Quantify the concentration of TXB2 in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the levels of TXB2 in the this compound-treated samples to the vehicle control to determine the extent of inhibition.
References
- 1. Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet Aggregation Inhibitory Effects and Pharmacokinetics of Prasugrel Used in Combination With Aspirin in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P2Y12 Platelet Function Test | MLabs [mlabs.umich.edu]
- 10. machaondiagnostics.com [machaondiagnostics.com]
- 11. Flow Cytometry Protocols for Assessment of Platelet Function in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Whole blood flow cytometry protocol for the assessment of platelet phenotype, function, and cellular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing P2Y12 Receptor Occupancy of trans-R-138727
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-R-138727 is the trans isomer of R-138727, the active metabolite of the potent antiplatelet agent prasugrel.[1][2] R-138727 functions as an irreversible antagonist of the P2Y12 receptor, a critical component in ADP-mediated platelet activation and aggregation.[2][3] The P2Y12 receptor is a G protein-coupled receptor on the platelet surface that, upon binding adenosine diphosphate (ADP), initiates a signaling cascade leading to platelet aggregation and thrombus formation. By irreversibly binding to the P2Y12 receptor, this compound effectively blocks this pathway, thereby inhibiting platelet function.
These application notes provide detailed protocols for assessing the P2Y12 receptor occupancy and the resulting functional inhibition of platelet aggregation by this compound. The methodologies described include Light Transmission Aggregometry (LTA), flow cytometry for Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation and platelet activation markers, and the VerifyNow P2Y12 Assay.
P2Y12 Receptor Signaling Pathway
The binding of ADP to the P2Y12 receptor initiates a signaling cascade that ultimately leads to platelet aggregation. A simplified representation of this pathway is depicted below.
Experimental Protocols
Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Experimental Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of trans-R-138727
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of trans-R-138727 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is the trans isomer of R-138727, which is the active metabolite of the antiplatelet agent Prasugrel.[1][2] Like many small molecule drug candidates, it can exhibit poor solubility in aqueous solutions, which can pose challenges for in vitro assays, formulation development, and achieving therapeutic bioavailability.[3][4] Ensuring adequate solubility is crucial for obtaining reliable and reproducible experimental results.
Q2: What are the known physicochemical properties of this compound?
A2: Specific experimental data on the aqueous solubility of the trans isomer is limited in publicly available literature. However, we can infer some properties from its chemical structure and information on the related active metabolite, R-138727.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₁₈H₂₀FNO₃S | [5][6] |
| Molecular Weight | 349.42 g/mol | [5][6] |
| Appearance | White to Light Yellow Solid | [5] |
| R-138727 (Active Metabolite) | ||
| Water Solubility (Predicted) | 0.0639 mg/mL | [7] |
| logP (Predicted) | 2.96 | [7] |
| pKa (Strongest Acidic) | 3.81 (Predicted) | [7] |
| pKa (Strongest Basic) | 6.55 (Predicted) | [7] |
Note: Predicted values for R-138727 are provided as an estimation for this compound due to the high structural similarity.
Q3: Are there any pre-existing formulation protocols to dissolve this compound?
A3: Yes, a formulation protocol has been reported to achieve a solubility of ≥ 2.5 mg/mL.[1] This protocol involves a mixture of co-solvents and surfactants.
Table 2: Example Formulation Protocol for this compound
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| Source: MedchemExpress[1] |
Troubleshooting Guide: Improving this compound Solubility
This guide provides a systematic approach to troubleshoot and improve the solubility of this compound in your specific aqueous buffer.
Issue: Precipitate formation when dissolving this compound in aqueous buffer.
Workflow for Troubleshooting Solubility Issues
Caption: A workflow for troubleshooting solubility issues with this compound.
Detailed Methodologies for Solubility Enhancement
Preparation of a Concentrated Stock Solution
A common starting point is to dissolve the compound in a water-miscible organic solvent before diluting it into the aqueous buffer.
Experimental Protocol:
-
Weigh the required amount of this compound.
-
Add a small volume of an appropriate organic solvent (e.g., DMSO, ethanol, or DMF).
-
Vortex or sonicate until the compound is fully dissolved.
-
Perform a stepwise dilution of the stock solution into your aqueous buffer, vortexing between each addition.
-
Observe for any signs of precipitation.
pH Adjustment
The solubility of ionizable compounds can be significantly influenced by the pH of the solution.
Experimental Protocol:
-
Based on the predicted pKa values (Table 1), determine if the compound is acidic or basic. This compound has both acidic and basic functional groups.
-
Prepare a series of your aqueous buffer at different pH values (e.g., ranging from pH 4 to 8).
-
Add this compound to each buffer and stir for a set period (e.g., 24 hours) to reach equilibrium.
-
Filter the solutions to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Use of Co-solvents
Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[8][9]
Experimental Protocol:
-
Prepare your aqueous buffer containing varying percentages of a co-solvent (e.g., 1%, 5%, 10% of ethanol, propylene glycol, or PEG 400).
-
Add an excess of this compound to each co-solvent/buffer mixture.
-
Equilibrate the samples by stirring for 24 hours.
-
Centrifuge or filter the samples to remove undissolved solid.
-
Analyze the supernatant to determine the solubility at each co-solvent concentration.
Table 3: Common Co-solvents for Improving Aqueous Solubility
| Co-solvent | Typical Concentration Range | Notes |
| Ethanol | 1 - 20% | Generally well-tolerated in cell-based assays at low concentrations. |
| Propylene Glycol | 1 - 30% | A common excipient in pharmaceutical formulations. |
| Polyethylene Glycol (PEG) 300/400 | 1 - 50% | Can significantly increase the solubility of poorly soluble compounds.[10] |
| Dimethyl Sulfoxide (DMSO) | < 1% | Use with caution as it can have biological effects. |
Addition of Surfactants
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
Experimental Protocol:
-
Prepare your aqueous buffer with a range of surfactant concentrations above the critical micelle concentration (CMC).
-
Common non-ionic surfactants include Tween® 20, Tween® 80, and Pluronic® F-68.
-
Add an excess of this compound to each surfactant solution.
-
Allow the mixtures to equilibrate with stirring.
-
Separate the undissolved solid and quantify the dissolved compound.
Inclusion Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[11]
Logical Relationship for Considering Cyclodextrins
Caption: The rationale for using cyclodextrins to improve solubility.
Experimental Protocol:
-
Prepare solutions of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous buffer at various concentrations.
-
Add an excess of this compound to each cyclodextrin solution.
-
Stir the mixtures until equilibrium is reached.
-
Remove any undissolved compound by filtration or centrifugation.
-
Determine the concentration of dissolved this compound.
Advanced Strategies
For more challenging solubility issues, advanced formulation techniques may be necessary. These often require specialized equipment.
-
Solid Dispersions: The drug is dispersed in a solid hydrophilic carrier, which can enhance its dissolution rate and solubility.[11][12]
-
Nanonization: Reducing the particle size of the drug to the nanometer range increases the surface area, which can lead to improved dissolution and solubility.[3][13] This can be achieved through techniques like nanomilling or precipitation.[3]
For further assistance, please consult relevant literature on pharmaceutical formulation and pre-formulation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. trans R-138727, (Prasugrel Metabolite) -(>85%)(Mixture of … [cymitquimica.com]
- 6. clearsynth.com [clearsynth.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 12. tandfonline.com [tandfonline.com]
- 13. sphinxsai.com [sphinxsai.com]
preventing degradation of trans-R-138727 in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of trans-R-138727 in experimental setups.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the handling and use of this compound in research experiments.
Issue 1: Inconsistent or lower-than-expected activity of this compound in in vitro assays.
-
Question: My platelet aggregation inhibition assay is showing variable or weak results with this compound. What could be the cause?
-
Answer: Inconsistent results are often due to the degradation of this compound in your experimental setup. The primary point of instability is the thiol group, which is susceptible to oxidation.[1][2] Degradation can be accelerated by several factors:
-
pH of the buffer: The reactivity of the thiol group is pH-dependent.
-
Presence of oxidizing agents: Even atmospheric oxygen can contribute to degradation over time.
-
Temperature: Higher temperatures can accelerate degradation.
-
Solution age: Working solutions should be prepared fresh for each experiment.[3]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare working solutions of this compound immediately before use. Do not store diluted solutions.[3]
-
Use Degassed Buffers: To minimize oxidation, sparge your buffers with an inert gas like nitrogen or argon before adding this compound.
-
Chelate Metal Ions: Trace metal ions in buffers can catalyze the oxidation of thiols. The inclusion of a chelating agent like EDTA (at a low concentration, e.g., 0.1-1 mM) in your buffers can help prevent this.
-
Add a Stabilizing Agent: For analytical purposes, derivatizing agents like 2-bromo-3′-methoxyacetophenone or N-ethyl maleimide are used to stabilize the thiol group immediately after blood collection for pharmacokinetic studies.[4][5][6] While these are not suitable for functional assays, their use highlights the inherent instability of the thiol moiety. For functional assays, consider if a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at a low concentration could be compatible with your system, as it is known to stabilize thiols.[7]
Issue 2: Precipitation of this compound upon dilution in aqueous buffers.
-
Question: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. How can I prevent this?
-
Answer: this compound has limited aqueous solubility. Direct dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution.
Troubleshooting Steps:
-
Optimize Solvent Composition: For in vivo studies, a common solvent system is a mixture of DMSO, PEG300, Tween-80, and saline.[3] For in vitro assays, while high concentrations of organic solvents may be detrimental to cells, a small percentage of a co-solvent can aid solubility.
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. Dilute the DMSO stock in an intermediate solvent that is miscible with both DMSO and your final aqueous buffer.
-
Sonication/Heating: Gentle sonication or warming of the solution can aid in dissolution if precipitation occurs during preparation.[3] However, be cautious with heating as it may accelerate degradation.
-
Check Final Concentration: Ensure that the final concentration of this compound in your assay is below its solubility limit in the final buffer composition.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: Recommended Storage Conditions for Stock Solutions [3]
| Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Table 2: Solubility of this compound in Different Solvent Systems [3]
| Solvent System | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.15 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.15 mM) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, anhydrous).
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the powder completely.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]
-
Protocol 2: Preparation of Working Solution for in vivo Experiments [3]
This protocol is for preparing a 1 mL working solution.
-
Materials: this compound stock solution in DMSO (e.g., 25 mg/mL), PEG300, Tween-80, Saline (0.9% NaCl in sterile water).
-
Procedure:
-
In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the final solution until it is homogeneous and clear.
-
It is recommended to prepare this working solution fresh on the day of use.[3] If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[3]
-
Visualizations
Signaling Pathway of Prasugrel Bioactivation and R-138727 Action
References
- 1. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
troubleshooting inconsistent results in platelet aggregation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in platelet aggregation assays.
Frequently Asked Questions (FAQs)
Pre-Analytical and Sample-Related Issues
Q1: What are the most critical pre-analytical variables that can affect platelet aggregation results?
A: Platelet function testing is highly susceptible to pre-analytical variables.[1][2] Meticulous attention to the following is crucial for accurate and reproducible results:
-
Specimen Collection: A clean, atraumatic venipuncture is essential to avoid premature platelet activation.[2][3] The first few milliliters of blood should be discarded.[4]
-
Anticoagulant: 3.2% sodium citrate is the standard anticoagulant. The 9:1 blood-to-anticoagulant ratio must be precise.[3]
-
Sample Handling and Transport: Samples should be kept at room temperature (18-24°C) and processed promptly, ideally within 30 minutes to 4 hours of collection.[1][2][3][5] Cooling can activate platelets.[1]
-
Patient-Related Factors: A thorough patient history is necessary, including medications (e.g., aspirin, NSAIDs, antidepressants), diet (e.g., high-fat meals, caffeine, garlic), and physiological state (e.g., stress).[1][6][7][8]
Q2: My platelet-rich plasma (PRP) appears cloudy or lipemic. How will this affect my assay?
A: A lipemic sample, often resulting from a non-fasting patient, can interfere with light transmission, leading to inaccurate readings and potentially obscuring platelet aggregates, which may result in a false reading of zero percent aggregation.[1][9] It is recommended to collect samples from fasting individuals to minimize this interference.
Q3: What is pseudothrombocytopenia and how can it impact my results?
A: Pseudothrombocytopenia is an in vitro artifact where platelets clump in the presence of an anticoagulant (commonly EDTA), leading to a falsely low platelet count.[1] If this occurs, it can be difficult to prepare PRP with an adequate platelet concentration for the assay. To mitigate this, blood can be recollected in a tube with a different anticoagulant like sodium citrate or heparin for a manual platelet count confirmation.[10]
Assay Performance and Technical Issues
Q4: I am observing "spontaneous" platelet aggregation in my control samples before adding any agonist. What could be the cause?
A: Spontaneous platelet aggregation (SPA) can occur without the addition of an external agonist and may be caused by several factors:[11]
-
Pre-analytical Errors: Traumatic venipuncture, improper sample mixing, or temperature fluctuations can pre-activate platelets.
-
Sample Storage: Prolonged storage of blood samples can lead to SPA.[2]
-
Underlying Conditions: Certain conditions like diabetes, lipid disorders, or genetic factors can predispose platelets to hyperreactivity.[11]
-
Release of Proaggregatory Factors: Stirring whole blood can cause the release of proaggregatory factors like ADP from red blood cells.[12]
Q5: My aggregation response is significantly lower than expected, or absent altogether, across all agonists. What should I investigate?
A: A globally diminished or absent aggregation response can point to several issues:
-
Technical Errors:
-
Patient-Related Factors:
Q6: The aggregation curve shows a primary wave but no secondary wave with agonists like ADP or epinephrine. What does this indicate?
A: The absence of a secondary wave of aggregation with weak agonists like ADP and epinephrine suggests a defect in platelet granule secretion or the thromboxane A2 pathway.[1] This pattern is characteristic of "aspirin-like defects" or storage pool disorders.[1] It is crucial to confirm that the donor has not taken aspirin or other NSAIDs.[16]
Data Interpretation
Q7: How do I correctly interpret the results when using different agonists?
A: The pattern of aggregation in response to a panel of agonists provides diagnostic clues to specific platelet functions and potential defects. A normal response will show aggregation with all agonists, though the pattern (e.g., biphasic wave) may differ.[3] Abnormal patterns can suggest specific conditions.[3][15]
Q8: My results are inconsistent between different runs of the same sample. What can I do to improve reproducibility?
A: Inconsistent results often stem from variability in sample handling and assay procedure.[2] To improve reproducibility:
-
Standardize Protocols: Adhere strictly to standardized protocols for every step, from blood collection to data analysis.[2]
-
Quality Control: Run a healthy control sample in parallel with the test sample to ensure the system is performing as expected.[7][17] Note that even healthy controls can show some variability.[17]
-
Instrument Maintenance: Ensure the aggregometer is regularly calibrated and maintained according to the manufacturer's instructions.[3]
-
Pipetting Technique: Use precise and consistent pipetting techniques, especially when adding small volumes of agonists.
Troubleshooting Guide
This guide provides a structured approach to common problems encountered during platelet aggregation assays.
| Observed Problem | Potential Cause | Recommended Action |
| No aggregation with any agonist | Technical Error: Instrument not calibrated; stir bar missing/not working; wrong plasma used (PPP instead of PRP); expired reagents.[1][3][9] | Recalibrate instrument; check stir bar function; verify correct plasma was used; check reagent expiration dates and storage conditions.[3][13] |
| Biological/Patient Factor: Severe platelet function defect (e.g., Glanzmann's thrombasthenia); afibrinogenemia; patient on potent antiplatelet therapy (e.g., GPIIb/IIIa inhibitors).[1][15] | Review patient medication history; if a defect is suspected, perform further diagnostic tests. | |
| Reduced aggregation with all agonists | Technical Error: Low platelet count in PRP; sub-optimal agonist concentration; improper sample storage temperature.[1][7] | Check PRP platelet count and adjust if necessary; verify agonist concentrations; ensure samples were stored at room temperature.[1] |
| Biological/Patient Factor: Patient on antiplatelet medication (e.g., aspirin, P2Y12 inhibitors); uremia; myeloproliferative disorders.[3][6] | Review patient history and medications; consider other underlying conditions.[3][6] | |
| Spontaneous aggregation (before agonist addition) | Technical Error: Traumatic venipuncture; vigorous mixing; sample stored for too long or at incorrect temperature.[2] | Use proper phlebotomy technique; handle samples gently; process samples promptly.[2] |
| Biological/Patient Factor: Platelet hyperreactivity; certain disease states (e.g., diabetes).[11] | Note the observation; dilution of PRP may sometimes abolish this effect.[1] | |
| No secondary wave with ADP/Epinephrine | Biological/Patient Factor: Aspirin or NSAID use; platelet secretion defect (storage pool disease).[1][16] | Confirm patient has not taken aspirin/NSAIDs for at least 7-10 days; if negative, this may indicate an intrinsic platelet defect.[16][18] |
| No aggregation with Ristocetin only | Biological/Patient Factor: Bernard-Soulier syndrome; von Willebrand disease.[1][15] | Perform further testing to differentiate between these disorders (e.g., vWF antigen and activity assays). |
| High baseline noise in tracing | Technical Error: Lipemic or hemolyzed sample; dirty cuvettes; instrument malfunction. | Recollect sample from a fasting patient; ensure cuvettes are clean; check instrument performance with controls. |
Quantitative Data Summary
Table 1: Common Agonists and Typical Final Concentrations
| Agonist | Typical Concentration Range | Pathway Activated |
| ADP (Adenosine Diphosphate) | 2 - 20 µM[19][20] | P2Y1 and P2Y12 receptors |
| Collagen | 1 - 20 µg/mL[19][20] | GPVI and α2β1 integrin receptors |
| Arachidonic Acid (AA) | 0.5 - 1.6 mmol/L | Thromboxane A2 pathway (via COX-1) |
| Epinephrine | 5 - 10 µM | α2-adrenergic receptors |
| Ristocetin | 1.2 - 1.5 mg/mL | Induces vWF binding to GPIb-IX-V complex |
| Thrombin Receptor Activating Peptide (TRAP) | 1 - 20 µM[19][20] | PAR1 and PAR4 receptors |
| U46619 (Thromboxane analogue) | 2.8 - 28 µM[19][20] | Thromboxane (TP) receptor |
Table 2: Effect of Storage Time on Platelet Aggregation
| Storage Time (Post-collection) | Effect on Platelet Aggregation | Recommendation |
| < 30 minutes | Platelets may be recovering from collection stress. | Allow a rest period of at least 30 minutes at room temperature before testing. |
| 30 minutes - 4 hours | Optimal window for testing. | Perform assays within this timeframe for best results.[1][4] |
| > 4 hours | Platelet viability and responsiveness can decrease significantly.[1] | Avoid testing after this point as results may be unreliable. |
Detailed Experimental Protocol: Light Transmission Aggregometry (LTA)
This protocol outlines the key steps for performing a platelet aggregation assay using Light Transmission Aggregometry (LTA).
1. Sample Collection and Preparation
-
Collect whole blood via atraumatic venipuncture into a 3.2% sodium citrate tube, ensuring a 9:1 blood-to-anticoagulant ratio.
-
Keep the sample at room temperature (18-24°C). Do not refrigerate or freeze.
-
Within 30 minutes to 1 hour of collection, prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.[1][3]
-
Carefully aspirate the upper PRP layer and transfer it to a clean, capped plastic tube.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000-2500 x g) for 15 minutes.[1]
-
Aspirate the PPP supernatant and transfer to a separate plastic tube.
-
Allow PRP to rest for at least 30 minutes at room temperature before testing.
2. Instrument Setup and Calibration
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibrate the instrument according to the manufacturer's instructions.
-
Set the 0% aggregation baseline by placing a cuvette with PRP into the sample well.[21]
-
Set the 100% aggregation baseline by placing a cuvette with PPP into the sample well.[21]
3. Aggregation Assay Procedure
-
Pipette the required volume of PRP (e.g., 450 µL) into a clean cuvette.
-
Place a sterile stir bar into the cuvette.
-
Place the cuvette into the sample well of the aggregometer and allow it to incubate at 37°C for a specified time (e.g., 1-2 minutes) to establish a stable baseline.
-
Add a small, precise volume of the chosen agonist (e.g., 50 µL) to the PRP to achieve the desired final concentration.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate the aggregation curve.
-
Repeat the procedure for each agonist to be tested.
-
Always run a negative control (PRP with saline or buffer) to check for spontaneous aggregation.
4. Data Analysis
-
Analyze the resulting aggregation curves.
-
Key parameters to evaluate include:
-
Maximum Aggregation (%): The peak percentage of light transmission achieved.[15]
-
Slope: The rate of aggregation.[15]
-
Lag Phase: The time from agonist addition to the start of aggregation (especially relevant for collagen).[15]
-
Presence of Biphasic Aggregation: Observation of a primary and secondary wave.[1]
-
Visualizations
Caption: Key signaling pathways in agonist-induced platelet aggregation.
Caption: Standard workflow for a Light Transmission Aggregometry (LTA) experiment.
Caption: Decision tree for troubleshooting inconsistent platelet aggregation results.
References
- 1. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 2. biodatacorp.com [biodatacorp.com]
- 3. Platelet Aggregation | HE [hematology.mlsascp.com]
- 4. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Platelet Aggregation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 6. Platelet Aggregation Test: Purpose, Procedure, and Risks [healthline.com]
- 7. Technical considerations for platelet aggregation and related problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interference of selected flavonoid aglycons in platelet aggregation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fritsmafactor.com [fritsmafactor.com]
- 10. Thrombocytopenia: Evaluation and Management | AAFP [aafp.org]
- 11. biodatacorp.com [biodatacorp.com]
- 12. Factors that contribute to spontaneous platelet aggregation and streptokinase-induced aggregation in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biodatacorp.com [biodatacorp.com]
- 14. biodatacorp.com [biodatacorp.com]
- 15. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fritsmafactor.com [fritsmafactor.com]
- 17. Platelet aggregation responses vary over a period of time in healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Intelligent classification of platelet aggregates by agonist type - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Platelet Function: Light Transmission Aggregometry (LTA) – ECAT | Clotpedia [clotpedia.nl]
Technical Support Center: Optimizing DGAT1 Inhibitor Concentration
Disclaimer: Initial research indicates that trans-R-138727 is an irreversible inhibitor of the P2Y12 receptor, the active metabolite of the antiplatelet agent Prasugrel, and not a DGAT1 inhibitor[1][2][3][4][5][6][7]. This guide will focus on the principles and methodologies for optimizing the concentration of a well-characterized, potent, and selective DGAT1 inhibitor, T863, as a representative example. The presented protocols and troubleshooting advice are broadly applicable to other small molecule inhibitors of Diacylglycerol O-acyltransferase 1 (DGAT1).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for DGAT1 inhibitors like T863?
A1: DGAT1 is a key enzyme that catalyzes the final step in triglyceride synthesis[8][9]. Small molecule inhibitors like T863 are designed to bind to DGAT1, often at the acyl-CoA binding site, thereby preventing the conversion of diacylglycerol to triacylglycerol[8]. This inhibition leads to reduced lipid storage and has been explored as a therapeutic strategy for metabolic diseases[8][10].
Q2: What is a typical starting concentration range for a DGAT1 inhibitor in a cell-based assay?
A2: For a potent inhibitor like T863, with a reported IC50 in the nanomolar range (17-49 nM in biochemical assays), a good starting point for a cell-based assay would be a wide concentration range spanning several orders of magnitude around the IC50 value[8]. A typical range could be from 1 nM to 10 µM. More recent studies on combined DGAT1/2 inhibition have used concentrations from 25 µM to 100 µM in cell culture, though this was for a combination of inhibitors[11]. Another study used a working concentration of 2 µM for a DGAT1 inhibitor in in-vitro assays[12].
Q3: How long should I pre-incubate my cells with the DGAT1 inhibitor before starting the assay?
A3: The optimal pre-incubation time can vary depending on the inhibitor's cell permeability and binding kinetics. A common starting point is a pre-incubation period of 15-30 minutes[13]. However, for some inhibitors, a longer pre-incubation time may be necessary to achieve maximal inhibition[13]. It is advisable to perform a time-course experiment (e.g., 15 min, 1 hr, 4 hrs, 24 hrs) to determine the optimal pre-incubation time for your specific inhibitor and cell type.
Q4: My DGAT1 inhibitor has low aqueous solubility. How can I address this?
A4: Poor solubility is a common issue with small molecule inhibitors[14]. It is standard practice to prepare a high-concentration stock solution in a solvent like DMSO[1][13]. When preparing working solutions, ensure the final concentration of the solvent in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts. If precipitation occurs, gentle heating or sonication may aid dissolution[1]. Additionally, some assay buffers may contain detergents like Triton X-100 to improve solubility and enzyme activity[8].
Troubleshooting Guides
Guide 1: Suboptimal Inhibition or High IC50 Value
| Question | Possible Cause | Recommended Action |
| Why is the observed IC50 value much higher than expected? | High Substrate Concentration: In biochemical assays, an excess of the substrate (e.g., acyl-CoA) can outcompete the inhibitor, leading to an apparently higher IC50[13]. | Perform the assay with a substrate concentration at or below its Michaelis constant (Km) value[13]. |
| High Enzyme Concentration: Using too much enzyme can necessitate a higher inhibitor concentration to achieve 50% inhibition[13][15]. | Titrate the enzyme concentration to the lowest level that provides a robust and reproducible signal[13]. | |
| Incorrect Incubation Time: The pre-incubation time with the inhibitor may be insufficient for the binding to reach equilibrium[13]. | Perform a time-course experiment to determine the optimal pre-incubation time[13]. | |
| Compound Degradation or Impurity: The inhibitor stock solution may have degraded, or the initial compound purity might be low[13]. | Prepare a fresh stock solution from a new batch of the compound, if possible. Verify the purity of your compound[13]. | |
| Assay Interference: The inhibitor itself may interfere with the detection method (e.g., fluorescence quenching)[13]. | Run a control experiment with the inhibitor in the absence of the enzyme or substrate to check for interference[13]. |
Guide 2: High Variability Between Replicates
| Question | Possible Cause | Recommended Action |
| What is causing high variability in my results? | Incomplete Solubilization: The inhibitor may not be fully dissolved, leading to inconsistent concentrations in the assay wells. | Ensure complete dissolution of the inhibitor in the stock solution and working solutions. Visually inspect for any precipitate. Gentle warming or sonication might help[1]. |
| Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability[16]. | Use calibrated pipettes and prepare a master mix for the reaction components whenever possible to minimize pipetting steps[16]. | |
| Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate reagents and affect results[17]. | Avoid using the outer wells of the plate for samples. Instead, fill them with buffer or media to create a humidity barrier[17]. | |
| Cell Health and Density: In cell-based assays, variations in cell number or viability across wells can lead to inconsistent results. | Ensure a uniform cell seeding density and check cell viability before starting the experiment. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of several known DGAT1 inhibitors.
| Inhibitor | Target | Reported IC50 | Assay Type | Reference |
| T863 | Human DGAT1 | 49 nM | Fluorescence-based biochemical assay | [8] |
| T863 | Human DGAT1 | 17 nM | TLC-based biochemical assay | [8] |
| Compound 1A | Human DGAT1 | 2.1 nM | Biochemical assay | [18] |
| Compound 2A | Human DGAT1 | 0.8 nM | Biochemical assay | [18] |
| Compound 5B | Human DGAT1 | 1.1 nM | Biochemical assay | [10] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of a DGAT1 Inhibitor for Triglyceride Synthesis Inhibition in a Cell-Based Assay
This protocol provides a framework for determining the IC50 value of a DGAT1 inhibitor in a cellular context by measuring the incorporation of a radiolabeled fatty acid into triglycerides.
Materials:
-
Cell line expressing DGAT1 (e.g., HepG2, 3T3-L1 adipocytes)
-
Cell culture medium and supplements
-
DGAT1 inhibitor (e.g., T863) and DMSO
-
[¹⁴C]-oleic acid or other suitable radiolabeled fatty acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Lysis buffer (e.g., RIPA buffer)
-
Solvents for lipid extraction (e.g., hexane, isopropanol)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in a confluent monolayer on the day of the experiment.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of the DGAT1 inhibitor in DMSO. Perform serial dilutions in cell culture medium to obtain a range of working concentrations (e.g., 10x the final concentration).
-
Inhibitor Pre-incubation: Remove the culture medium from the cells and add the medium containing the different inhibitor concentrations. Include a vehicle control (DMSO only). Incubate for the predetermined optimal pre-incubation time (e.g., 1 hour) at 37°C.
-
Radiolabeling: Prepare the labeling medium by complexing [¹⁴C]-oleic acid with fatty acid-free BSA in serum-free medium. Add the labeling medium to each well and incubate for 2-4 hours at 37°C.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove unincorporated radiolabel. Add lysis buffer to each well and collect the cell lysates.
-
Lipid Extraction: Extract total lipids from the lysates using a suitable solvent system (e.g., hexane:isopropanol, 3:2 v/v).
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate. Develop the plate in a TLC chamber with a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v) to separate the different lipid species.
-
Quantification: Visualize the lipid spots (e.g., using iodine vapor). Scrape the spots corresponding to triglycerides into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration of the cell lysates. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: The DGAT1 signaling pathway and points of pharmacological intervention.
Caption: Experimental workflow for determining DGAT1 inhibitor optimal concentration.
Caption: Troubleshooting logic for suboptimal DGAT1 inhibition experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trans R-138727, (Prasugrel Metabolite) -(>85%)(Mixture of … [cymitquimica.com]
- 7. trans R-138727, (Prasugrel Metabolite) -(>85%)(Mixture of Diastereomers) [lgcstandards.com]
- 8. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DGAT1 Inhibitor Suppresses Prostate Tumor Growth and Migration by Regulating Intracellular Lipids and Non-Centrosomal MTOC Protein GM130 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. benchchem.com [benchchem.com]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. docs.abcam.com [docs.abcam.com]
- 17. youtube.com [youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Detection of trans-R-138727
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of trans-R-138727, the active metabolite of prasugrel.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental detection of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal/Peak for this compound | Degradation of the Analyte: this compound contains an unstable thiol group.[1][2] | Ensure immediate stabilization of the sample after collection. This is typically achieved by derivatization with an alkylating agent like N-ethylmaleimide or bromo-methoxy-acetophenone to protect the thiol group.[1][2][3] |
| Inefficient Extraction: Poor recovery from the biological matrix (e.g., plasma). | Optimize the extraction method. For liquid-liquid extraction, test different organic solvents. For solid-phase extraction, ensure the chosen cartridge and elution solvents are appropriate for the analyte's properties. | |
| Suboptimal Mass Spectrometry (MS) Parameters: Incorrect precursor/product ion selection or collision energy. | Tune the MS instrument specifically for the derivatized this compound. Use a certified reference standard to optimize the MRM (Multiple Reaction Monitoring) transitions. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Chromatographic Issues: Inappropriate column chemistry, mobile phase pH, or gradient. | Verify the column integrity. A C18 column is commonly used.[1][4] Adjust the mobile phase pH; a slighly acidic pH (e.g., pH 3.0 with ammonium formate) has been shown to be effective.[1][2] Optimize the gradient elution program to ensure proper separation and peak shape. |
| Co-elution with Interfering Substances: Matrix components or metabolites eluting at the same retention time. | Improve the sample clean-up process. Modify the chromatographic method, such as changing the gradient slope or using a different stationary phase, to enhance resolution. | |
| High Variability in Results | Inconsistent Sample Handling: Differences in time to derivatization or storage conditions. | Standardize the entire sample handling workflow, from collection to analysis. Ensure all samples are treated identically and within a validated timeframe. The derivatized analyte is reported to be stable in plasma for up to 3 months at -20°C.[1][2] |
| Matrix Effects: Ion suppression or enhancement in the MS source due to co-eluting matrix components.[1] | Use a stable isotope-labeled internal standard if available. If not, an analog internal standard like trandolapril can be used.[1] Evaluate matrix effects by post-column infusion experiments and adjust the sample preparation or chromatography accordingly. | |
| Difficulty in Separating Stereoisomers | Inadequate Chromatographic Resolution: Standard reverse-phase columns may not separate stereoisomers. | Utilize a chiral column or a chiral derivatizing agent to induce separation of the diastereomers, which can then be resolved on a standard C18 column.[2][3] A method using derivatization with bromo-methoxy-acetophenone has been successful in separating the four stereoisomers.[2][3] |
Frequently Asked Questions (FAQs)
1. Why is derivatization necessary for the analysis of this compound?
This compound contains a reactive thiol group that is prone to oxidation, making the molecule unstable in biological matrices.[1][5] Derivatization with an alkylating agent, such as N-ethylmaleimide, is crucial to cap this thiol group, forming a stable derivative that can be reliably extracted and analyzed by LC-MS/MS.[1][2]
2. What is the metabolic pathway leading to the formation of this compound?
Prasugrel is a prodrug that undergoes a two-step metabolic activation. First, it is rapidly hydrolyzed by esterases in the intestine and blood to an intermediate thiolactone, R-95913.[6][7] Subsequently, this intermediate is oxidized by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6) in the liver to open the thiolactone ring and form the active metabolite, R-138727, which contains the free thiol group.[6]
Caption: Metabolic activation pathway of Prasugrel to R-138727.
3. How many stereoisomers does R-138727 have and why is this important?
R-138727 has four stereoisomers due to two chiral centers in its structure.[8] The pharmacological activity differs between these isomers, with the (R,S)- and (R,R)-isomers being the most potent inhibitors of the P2Y12 receptor.[3][8] Therefore, stereoselective analytical methods may be required to accurately assess the pharmacologically active portion of the metabolite.
4. What are the typical quantitative parameters for an LC-MS/MS method for derivatized R-138727?
The following table summarizes typical performance characteristics from published methods.
| Parameter | Value | Reference |
| Linearity Range | 1.0 - 500.12 ng/mL | [1][2] |
| 0.2 - 120 ng/mL | [4] | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1][2] |
| 0.2 ng/mL | [4] | |
| Mean Recovery | 90.1 - 104.1% | [1][2] |
| Precision (RSD%) | 3.9 - 9.6% | [4] |
| Accuracy | 95.2 - 102.2% | [4] |
5. What is a suitable internal standard (IS) for the quantification of this compound?
A stable isotope-labeled version of R-138727 is the ideal internal standard. However, if unavailable, a structurally similar compound can be used. Trandolapril and emtricitabine have been successfully used as internal standards in published LC-MS/MS methods.[1][4]
Experimental Protocols
Protocol 1: Quantification of R-138727 in Human Plasma via LC-MS/MS
This protocol is a generalized procedure based on common methodologies.[1][2][4] Users should perform their own validation.
1. Sample Preparation and Derivatization:
-
To a 100 µL aliquot of human plasma, add the internal standard (e.g., trandolapril).
-
Immediately add 50 µL of a derivatizing agent solution (e.g., 10 mg/mL N-ethylmaleimide in acetonitrile) to stabilize the thiol group of R-138727.
-
Vortex the mixture for 30 seconds.
2. Liquid-Liquid Extraction:
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
3. Chromatographic Conditions:
-
Column: Hypurity C18, 5 µm (50 mm × 4.6 mm) or equivalent.[1][2]
-
Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0.[1][2]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Gradient: Start with 50% B, increase to 90% B over 2 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Injection Volume: 10 µL.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example for NEM-derivatized R-138727): m/z 498.3 → 206.0 (Quantifier).[4] Note: These values must be optimized on the specific instrument.
-
Internal Standard (Trandolapril): m/z 431.2 → 234.1.
Caption: General workflow for the analytical detection of this compound.
References
- 1. Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. au.edu.sy [au.edu.sy]
- 4. Analysis of prasugrel active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Interactions of two major metabolites of prasugrel, a thienopyridine antiplatelet agent, with the cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of trans-R-138727 in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of trans-R-138727 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the trans isomer of R-138727, which is the active metabolite of the antiplatelet prodrug prasugrel.[1][2][3] Its primary mechanism of action is the irreversible inhibition of the P2Y12 receptor, a key receptor in ADP-mediated platelet activation and aggregation.[4][5][6]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects are unintended interactions of a drug or compound with molecules other than its intended target.[7] With this compound, this could mean interacting with other receptors, kinases, or cellular components besides the P2Y12 receptor. These unintended interactions can lead to misleading experimental results, cellular toxicity, and misinterpretation of the compound's specific role in a biological process.
Q3: Are there any known off-target effects of this compound?
A3: While comprehensive public data on the broad off-target profile of this compound is limited, studies have shown that its parent compound's active metabolite, R-138727, does not inhibit the related P2Y1 receptor.[8] However, like many small molecule inhibitors, there is a potential for off-target activities that may not be fully characterized. It is therefore crucial for researchers to empirically determine the selectivity of this compound in their specific experimental system.
Q4: How can I proactively minimize off-target effects in my experiments with this compound?
A4: Several strategies can be employed:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect (P2Y12 inhibition).
-
Use of Structurally Unrelated P2Y12 Inhibitors: Confirm key findings with other P2Y12 inhibitors that have different chemical scaffolds to ensure the observed phenotype is not due to a shared off-target effect of the thienopyridine class.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to specifically reduce or eliminate P2Y12 expression and verify that the observed phenotype is consistent with the effect of this compound.
-
Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) and consider using an inactive stereoisomer of R-138727 as a negative control if available.
Troubleshooting Guide
This guide addresses common issues encountered during cell-based assays with this compound and provides steps to investigate potential off-target effects.
Issue 1: Unexpected or Inconsistent Phenotypic Results
-
Problem: The observed cellular phenotype is not consistent with known P2Y12 signaling pathways, or results vary between experiments.
-
Possible Cause: This could be a primary indicator of off-target activity.
-
Troubleshooting Steps:
-
Verify On-Target Engagement: Confirm that this compound is inhibiting P2Y12 at the concentrations used. A VASP phosphorylation assay is a specific method for this.
-
Perform a Concentration Matrix: Test a wide range of this compound concentrations. Off-target effects are often more pronounced at higher concentrations.
-
Orthogonal Approaches:
-
Use a different, structurally distinct P2Y12 inhibitor.
-
Genetically validate the role of P2Y12 using siRNA or CRISPR.
-
-
Conduct a Broad Off-Target Screen: If the issue persists and is critical, consider a commercial off-target screening service (e.g., a kinome scan or a safety pharmacology panel) to identify potential unintended targets.
-
Issue 2: Unexplained Cellular Toxicity
-
Problem: Cell viability is significantly reduced at concentrations expected to be specific for P2Y12 inhibition.
-
Possible Cause: The observed toxicity may be an off-target effect.
-
Troubleshooting Steps:
-
Determine the IC50 for Viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration of this compound that causes 50% cell death.
-
Compare On-Target vs. Toxicity Potency: Compare the IC50 for cell viability with the EC50 for P2Y12 inhibition (e.g., from a VASP assay). A small window between these values suggests a higher likelihood of off-target toxicity.
-
Cell-Type Specificity: Test the compound in a cell line that does not express the P2Y12 receptor. Toxicity in these cells would strongly indicate off-target effects.
-
Rescue Experiment: If a specific off-target is identified, investigate whether inhibiting that target with a known specific inhibitor phenocopies the toxicity of this compound.
-
Quantitative Data
Due to the limited publicly available off-target screening data for this compound, this section provides a template for how to present such data once generated, along with known on-target potency.
Table 1: On-Target Potency of R-138727 (Active Metabolite of Prasugrel)
| Assay Type | Target | Cell Line/System | Potency (IC50/EC50) | Reference |
| Inhibition of forskolin-stimulated cAMP production | Human P2Y12 | CHO cells | < 1 µM | [4] |
| Inhibition of [3H]-2-MeS-ADP binding | Human P2Y12 | CHO cells | Potent inhibition | [6] |
| Platelet Aggregation Inhibition | Human Platelets | Washed human platelets | Concentration-dependent | [5][6] |
Table 2: Example Off-Target Selectivity Profile for a P2Y12 Inhibitor (Hypothetical Data for this compound)
| Target | Assay Type | Potency (IC50) | Selectivity (vs. P2Y12) | Notes |
| P2Y1 Receptor | Radioligand Binding | > 100 µM | >100-fold | R-138727 does not inhibit P2Y1[8] |
| Kinase X | Kinase Activity Assay | 5 µM | 5-fold | Potential off-target, warrants further investigation. |
| Receptor Y | Radioligand Binding | > 50 µM | >50-fold | Likely not a significant off-target. |
| Ion Channel Z | Electrophysiology | 25 µM | 25-fold | May contribute to off-target effects at higher concentrations. |
Experimental Protocols
1. Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay by Flow Cytometry
This assay is a highly specific method to assess the inhibition of the P2Y12 receptor in platelets.
-
Principle: P2Y12 receptor activation by ADP leads to the dephosphorylation of VASP. Inhibition of P2Y12 by this compound prevents this dephosphorylation. The phosphorylation status of VASP is measured by flow cytometry using a phospho-specific antibody.
-
Methodology:
-
Blood Collection: Collect whole blood in tubes containing 3.2% sodium citrate.
-
Treatment: Incubate whole blood with varying concentrations of this compound or vehicle control.
-
Stimulation: Treat samples with prostaglandin E1 (PGE1) alone or with PGE1 and ADP. PGE1 stimulates VASP phosphorylation, while ADP acting on P2Y12 inhibits it.
-
Fixation and Permeabilization: Fix the cells with a fixative solution and then permeabilize the platelet membrane.
-
Staining: Stain with a fluorescently labeled antibody against phosphorylated VASP (P-VASP) and a platelet-specific marker (e.g., CD41).
-
Flow Cytometry: Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of P-VASP in the platelet population.
-
Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the MFI of samples treated with PGE1 alone and those treated with PGE1 and ADP. A higher PRI indicates greater P2Y12 inhibition.
-
-
Troubleshooting:
2. Light Transmission Aggregometry (LTA) for Platelet Aggregation
This is a classic functional assay to measure platelet aggregation.
-
Principle: Platelet-rich plasma (PRP) is stirred in a cuvette in an aggregometer. The addition of a platelet agonist (e.g., ADP) causes platelets to aggregate, which increases light transmission through the sample.
-
Methodology:
-
PRP Preparation: Centrifuge citrated whole blood at a low speed to obtain platelet-rich plasma (PRP). Centrifuge the remaining blood at a high speed to obtain platelet-poor plasma (PPP) for use as a blank.[11]
-
Incubation: Pre-incubate PRP with various concentrations of this compound or vehicle control.
-
Aggregation Measurement: Place the PRP sample in the aggregometer and establish a baseline reading. Add ADP to induce aggregation and record the change in light transmission over time.
-
Data Analysis: The maximum aggregation percentage is calculated relative to the PPP control.
-
-
Troubleshooting:
-
Spontaneous Aggregation: Ensure all labware is clean and that the blood collection was not traumatic.[12]
-
Low Response to Agonist: Check the viability and concentration of the agonist. Ensure the PRP was prepared correctly and has an adequate platelet count.
-
Visualizations
Caption: P2Y12 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for investigating unexpected effects of this compound.
References
- 1. Analysis of prasugrel active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method. | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biodatacorp.com [biodatacorp.com]
stability of trans-R-138727 under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of trans-R-138727 under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound as a solid at -20°C. Stock solutions should be prepared fresh. If storage of a stock solution is necessary, it is recommended to store it at -80°C for up to six months or at -20°C for up to one month.[1] It is further advised that working solutions for in vivo experiments be prepared freshly and used on the same day.[1]
Q2: I am observing rapid degradation of this compound in my experiments. What could be the cause?
The primary cause of this compound degradation is the instability of its thiol group. This functional group is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain solvents. In biological matrices like plasma, the active metabolite requires immediate derivatization to ensure its stability for analysis.[2][3][4]
Q3: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, it is crucial to handle the compound with care:
-
Use fresh solutions: Prepare solutions of this compound immediately before use.
-
Degas solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Protect from light: Store and handle the compound and its solutions in amber vials or under low-light conditions.
-
Maintain low temperatures: Keep the compound and its solutions on ice or at refrigerated temperatures as much as possible during handling.
-
Consider derivatization: For analytical purposes, especially in biological samples, consider derivatizing the thiol group to form a more stable adduct.[2][3][4]
Q4: Are there any known degradation pathways for this compound?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent analytical results | Degradation of the compound during sample preparation or analysis. | Prepare fresh stock and working solutions for each experiment. Use degassed solvents and protect solutions from light. If working with biological matrices, derivatize the thiol group immediately after sample collection. |
| Loss of compound activity | Improper storage of the solid compound or stock solutions. | Ensure the solid compound is stored at -20°C. For stock solutions, adhere to the recommended storage at -80°C for long-term or -20°C for short-term storage and avoid repeated freeze-thaw cycles. |
| Precipitation in stock solution | Poor solubility or inappropriate solvent. | If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure the chosen solvent is appropriate for the intended concentration. |
| Unexpected peaks in chromatogram | Presence of degradation products. | Review the handling and storage procedures to identify potential causes of degradation. Consider performing a forced degradation study under controlled conditions to identify potential degradants. |
Stability Data Summary
The following tables summarize the available information on the stability of this compound. It is important to note that detailed quantitative data from forced degradation studies on the pure compound is limited. The information provided is based on manufacturer recommendations and findings from bioanalytical studies.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid | -20°C | Not specified | LGC Standards |
| Stock Solution | -80°C | 6 months | MedchemExpress[1] |
| Stock Solution | -20°C | 1 month | MedchemExpress[1] |
| Derivatized in Plasma | -20°C | 3 months | ResearchGate[5] |
Table 2: Potential Instabilities based on Parent Compound (Prasugrel) Data
| Condition | Observed Effect on Prasugrel | Potential Implication for this compound |
| Neutral Hydrolysis | Susceptible | The ester and thiol groups may be prone to hydrolysis. |
| Alkaline Hydrolysis | Susceptible | Increased rate of hydrolysis is expected. |
| Acid Hydrolysis | Degradation observed | Potential for degradation, though specific pathways are not detailed for the metabolite. |
| Oxidation | Degradation observed | The thiol group is highly susceptible to oxidation. |
| Thermal Stress | Degradation observed | The compound is likely to be thermolabile. |
| Photolytic Stress | Not specified | As a general precaution, protection from light is recommended. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period. At various time points, withdraw samples, neutralize with 0.1 N NaOH, and dilute with the mobile phase for analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 N HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide). Incubate at room temperature and collect samples at various time points for analysis.
-
Thermal Degradation: Place a known amount of the solid compound in a temperature-controlled oven at a specified temperature (e.g., 80°C) for a defined period. Also, subject a solution of the compound to the same thermal stress. Analyze the samples at different time points.
-
Photolytic Degradation: Expose a solution of the compound to a known intensity of UV light. Protect a control sample from light. Analyze both the exposed and control samples at various time points.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the intact drug in the stressed samples to that of an unstressed control sample.
Protocol 2: Stability-Indicating HPLC Method
The following is a representative HPLC method that can be adapted for the analysis of this compound and its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 10 mM ammonium acetate, pH adjusted to 4.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry (2007) | Nagy A. Farid | 128 Citations [scispace.com]
- 4. au.edu.sy [au.edu.sy]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Analysis of trans-R-138727 by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of trans-R-138727, the active metabolite of prasugrel.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS/MS analysis and why is it a concern for this compound?
A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[3][4] For this compound, a small molecule analyzed in complex biological matrices like plasma, endogenous lipids, proteins, and salts can interfere with its ionization, potentially leading to erroneous quantification.[1][5]
Q2: Have matrix effects been reported for the analysis of this compound in human plasma?
A2: Several validated LC-MS/MS methods for this compound in human plasma have reported no significant matrix effects when using specific sample preparation techniques, such as liquid-liquid extraction or solid-phase extraction, and an appropriate internal standard.[6][7] However, variations in sample collection, patient populations, and analytical methods could still lead to the observation of matrix effects.[8]
Q3: What are the most common causes of matrix effects?
A3: Matrix effects are primarily caused by endogenous or exogenous components in the sample that co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's ion source.[9] Common sources include phospholipids from plasma, salts from buffers, and formulation excipients.[10] These interfering substances can compete with the analyte for ionization, alter the physical properties of the ESI droplets, or cause charge suppression.[2]
Q4: How can I proactively minimize matrix effects during method development for this compound?
A4: To minimize matrix effects, consider the following strategies during method development:
-
Optimize Sample Preparation: Employ rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1][10]
-
Chromatographic Separation: Develop a robust chromatographic method to separate this compound from co-eluting matrix components. This can involve adjusting the column chemistry, mobile phase composition, and gradient profile.[1]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[11][12]
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[3][13]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving matrix effect-related issues during the LC-MS/MS analysis of this compound.
Problem 1: Poor reproducibility of results between different sample lots.
This could be an indication of variable matrix effects between different sources of plasma or serum.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility due to matrix effects.
Problem 2: Inconsistent peak areas for quality control (QC) samples.
This may be due to ion suppression or enhancement affecting the analyte signal.
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This will help identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Evaluate Sample Preparation: Ensure your protein precipitation, LLE, or SPE method is effective and reproducible. Inadequate removal of phospholipids is a common cause of ion suppression.
-
Check for Carryover: Inject a blank sample after a high concentration standard or sample to ensure no carryover is contributing to signal variability.
-
Use a SIL-IS: If not already in use, a stable isotope-labeled internal standard for this compound will co-elute and experience the same matrix effects, providing more accurate quantification.[11]
Problem 3: The slope of the calibration curve in matrix is significantly different from the slope in a neat solution.
This is a direct indication of a proportional matrix effect.
Quantitative Assessment of Matrix Effect
The matrix effect can be quantified by comparing the response of an analyte in a neat solution versus its response in a matrix extract.
| Parameter | Calculation | Interpretation |
| Matrix Factor (MF) | (Peak area of analyte in post-spiked matrix extract) / (Peak area of analyte in neat solution) | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement.[14] |
| Internal Standard Normalized MF | (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard) | A value close to 1.0 indicates that the IS effectively compensates for the matrix effect.[14] |
| Calibration Curve Slope Comparison | (Slope of matrix-matched calibration curve) / (Slope of neat solution calibration curve) | A ratio significantly different from 1 indicates a proportional matrix effect.[4] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect by Post-Extraction Addition
This method quantitatively evaluates the matrix effect by comparing the analyte response in a neat solvent to the response in a blank matrix extract spiked with the analyte.[3][4][14]
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., medium QC level).
-
Set B (Pre-spiked Matrix): Spike blank biological matrix with this compound at the same concentration as Set A and process it through the entire sample preparation procedure.
-
Set C (Post-spiked Matrix): Process a blank biological matrix sample through the entire sample preparation procedure. Spike the final extract with this compound at the same concentration as Set A.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area of Set C) / (Peak Area of Set A)
-
Recovery (RE) % = [(Peak Area of Set B) / (Peak Area of Set C)] * 100
-
Workflow for Post-Extraction Addition:
Caption: Experimental workflow for the post-extraction addition method.
Protocol 2: Qualitative Assessment of Matrix Effects by Post-Column Infusion
This method provides a qualitative assessment of where ion suppression or enhancement occurs during the chromatographic run.[3][4]
Methodology:
-
Set up the infusion: Continuously infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer ion source.
-
Establish a stable baseline: Allow the infused analyte to produce a stable signal in the mass spectrometer.
-
Inject a blank matrix extract: Inject a processed blank matrix sample onto the LC column.
-
Monitor the signal: Observe the baseline of the infused analyte. Any deviation (dip or peak) indicates a region of ion suppression or enhancement, respectively, caused by co-eluting matrix components.
Logical Diagram for Post-Column Infusion Analysis:
Caption: Logical flow for post-column infusion analysis.
References
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of prasugrel active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid pre-activation of platelets when using trans-R-138727
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of trans-R-138727, a potent and irreversible P2Y12 receptor antagonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help ensure the successful application of this compound while avoiding the common pitfall of premature platelet activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the trans isomer of R-138727, which is the active metabolite of the antiplatelet prodrug prasugrel.[1] It functions as an irreversible antagonist of the P2Y12 receptor on platelets.[1][2] By binding to this receptor, it blocks the signaling cascade initiated by adenosine diphosphate (ADP), a key platelet agonist. This inhibition of ADP-mediated signaling prevents platelet activation and aggregation.[1][2]
Q2: What are the primary causes of premature platelet activation in vitro?
A2: Premature platelet activation, or "pre-activation," is a common challenge in ex vivo and in vitro platelet studies. The primary triggers include:
-
Mechanical Stress: Vigorous pipetting, vortexing, or shaking can physically activate platelets.[3]
-
Suboptimal Temperatures: Platelets are sensitive to temperature fluctuations. Storage at low temperatures (e.g., 4°C) can induce activation.[4] Ideally, platelets should be handled and stored at room temperature (20-24°C) or 37°C.[5]
-
Inappropriate Anticoagulants: The choice of anticoagulant is critical. While citrate is commonly used, heparin has been shown to sometimes activate platelets.[6] Acid-citrate-dextrose (ACD) is often recommended for platelet studies.[3]
-
Shear Stress: High shear forces, such as those experienced during blood collection with a narrow gauge needle or in certain flow-based assays, can lead to platelet activation.[7]
-
Contact with Activating Surfaces: Platelets can be activated by contact with certain materials. It is recommended to use polypropylene or polyethylene labware.
Q3: How can I prevent pre-activation of platelets during my experiments with this compound?
A3: To minimize pre-activation, a combination of careful handling techniques and the use of specific inhibitors is recommended:
-
Gentle Handling: Always handle platelet suspensions gently. Use wide-bore pipette tips and avoid rapid mixing or centrifugation at high speeds with the brake on.[3][8]
-
Optimal Temperature: Maintain a consistent room temperature (20-24°C) or 37°C throughout the experiment.[5]
-
Appropriate Anticoagulant: Use ACD or citrate as the anticoagulant in your blood collection tubes.[3]
-
Inhibitor Cocktails: The addition of Prostaglandin E1 (PGE1) at a final concentration of 1 µM is highly effective in preventing platelet activation during isolation.[8] Apyrase (0.2 U/mL) can also be used to degrade any released ADP.[8]
-
Proper Blood Collection: Use a larger gauge needle (e.g., 19-21G) for venipuncture to minimize shear stress.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Platelet aggregation is observed even in the presence of a high concentration of this compound. | 1. Pre-activated platelets: The platelets may have been activated during the isolation or handling process before the addition of the inhibitor. 2. Presence of other agonists: The experimental system may contain other platelet agonists (e.g., thrombin, collagen, thromboxane A2) that act through pathways independent of P2Y12.[2][10] 3. Incorrect concentration of this compound: The final concentration of the inhibitor may be insufficient to fully block the P2Y12 receptors. | 1. Review and optimize your platelet isolation protocol: Ensure strict adherence to gentle handling techniques, use of appropriate anticoagulants and inhibitors like PGE1.[3][8] 2. Identify and control for other agonists: Consider the source of your platelets and the composition of your buffers. If studying a specific agonist, ensure that the observed aggregation is indeed mediated by the pathway you are investigating. 3. Perform a dose-response curve: Determine the optimal concentration of this compound for your specific experimental conditions. |
| Inconsistent results between experiments. | 1. Variability in platelet donors: There can be significant inter-individual variability in platelet reactivity. 2. Inconsistent handling procedures: Minor variations in pipetting, centrifugation speeds, or incubation times can lead to different levels of baseline platelet activation. 3. Degradation of this compound: Improper storage of the compound can lead to loss of activity. | 1. Pool platelets from multiple donors or use a consistent donor source: This can help to average out individual differences. 2. Standardize your protocol: Create a detailed, step-by-step protocol and adhere to it strictly for all experiments. 3. Store this compound correctly: Follow the manufacturer's instructions for storage, typically at -20°C or -80°C for long-term storage. |
| Low platelet yield after isolation. | 1. Incorrect centrifugation speeds: Centrifugation at speeds that are too high can lead to platelet loss in the red blood cell pellet. Speeds that are too low may not efficiently separate platelet-rich plasma (PRP). 2. Accidental aspiration of the platelet pellet: The platelet pellet can be loose and easily disturbed. | 1. Optimize centrifugation steps: A common two-step process involves a low-speed spin (e.g., 200 x g for 20 minutes) to obtain PRP, followed by a higher-speed spin (e.g., 800 x g for 15-20 minutes) to pellet the platelets.[8][11] Ensure the centrifuge brake is off. 2. Careful aspiration: When removing the supernatant, aspirate slowly and leave a small amount of buffer behind to avoid disturbing the pellet. |
Quantitative Data
The following table summarizes the reported 50% inhibitory concentrations (IC₅₀) for R-138727 (the active metabolite of which this compound is an isomer) against ADP-induced platelet aggregation. Note that IC₅₀ values can vary depending on the experimental conditions, such as the concentration of the agonist used.
| Agonist | Agonist Concentration | IC₅₀ of R-138727 (µM) | Species | Reference |
| ADP | 10 µM | 3.82 | Human | [10] |
| ADP | 5 µM | 1.5 | Rat | [1] |
| ADP | 20 µM | 2.5 | Rat | [1] |
| ADP + Collagen | Not Specified | 0.7 (for clot strength) | Human | [5] |
| 2-methylthio-ADP | Not Specified | < 1.0 | Human (recombinant receptor) | [12] |
Experimental Protocols
Protocol 1: Isolation of Washed Human Platelets with Minimal Activation
This protocol is designed to isolate a pure population of resting platelets.
Materials:
-
Human whole blood collected in ACD (Acid-Citrate-Dextrose) tubes.
-
Prostaglandin E1 (PGE1) stock solution (1 mM in ethanol).
-
Apyrase stock solution (100 U/mL in saline).
-
Platelet Wash Buffer: 10 mM HEPES, 137 mM NaCl, 2.7 mM KCl, 3.3 mM NaH₂PO₄, 1 mM MgCl₂, 5.6 mM Glucose, pH 6.5.
-
Tyrode's Buffer: 137 mM NaCl, 2.7 mM KCl, 0.4 mM NaH₂PO₄, 12 mM NaHCO₃, 1 mM MgCl₂, 2 mM CaCl₂, 5.6 mM Glucose, 3.5 mg/mL BSA, pH 7.4.
Procedure:
-
Draw blood into ACD tubes using a 19-21G needle. Mix gently by inverting the tubes 3-5 times.
-
Centrifuge the whole blood at 200 x g for 20 minutes at room temperature with the brake off to prepare platelet-rich plasma (PRP).[11]
-
Carefully collect the upper PRP layer using a wide-bore pipette, avoiding the buffy coat.
-
Add PGE1 to the PRP to a final concentration of 1 µM. Mix gently.
-
Acidify the PRP to pH 6.5 by adding 1/10 volume of Platelet Wash Buffer.
-
Centrifuge the acidified PRP at 800 x g for 15 minutes at room temperature with the brake off to pellet the platelets.[8]
-
Gently decant the supernatant.
-
Resuspend the platelet pellet in Platelet Wash Buffer containing 1 µM PGE1 and 0.2 U/mL apyrase.[8]
-
Repeat the centrifugation (step 6) and resuspension (step 8) steps twice more to wash the platelets.
-
After the final wash, gently resuspend the platelet pellet in Tyrode's Buffer to the desired concentration (e.g., 2-3 x 10⁸ platelets/mL).
-
Allow the platelets to rest at room temperature for 30-60 minutes before starting your experiment to allow them to return to a quiescent state.
Protocol 2: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes a standard method for assessing platelet aggregation in the presence of an inhibitor.
Materials:
-
Washed platelets (from Protocol 1) or Platelet-Rich Plasma (PRP).
-
Platelet-Poor Plasma (PPP) or appropriate buffer for blanking the aggregometer.
-
This compound stock solution (in DMSO or appropriate solvent).
-
Platelet agonist (e.g., ADP, collagen, thrombin receptor-activating peptide - TRAP).
-
Light Transmission Aggregometer.
Procedure:
-
Adjust the concentration of washed platelets or PRP to the desired level (typically 2.5 x 10⁸ platelets/mL).
-
Pre-warm the platelet suspension to 37°C for 10 minutes.
-
Place a cuvette with PPP or buffer in the aggregometer to set the 100% aggregation baseline. Place a cuvette with the platelet suspension to set the 0% aggregation baseline.
-
Add the desired concentration of this compound or vehicle control to the platelet suspension in a new cuvette. Incubate for the desired time (e.g., 5-15 minutes) at 37°C with stirring. The inhibition by R-138727 is time-dependent.[2]
-
Add the platelet agonist to the cuvette to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
Analyze the aggregation curves to determine parameters such as maximal aggregation (%), slope, and lag time.
Visualizations
P2Y12 Signaling Pathway in Platelet Activation
Caption: P2Y12 signaling cascade initiated by ADP and its inhibition by this compound.
Experimental Workflow: Platelet Isolation and Aggregation Assay
References
- 1. A comparison of the pharmacological profiles of prasugrel and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of human platelets from whole blood | Abcam [abcam.com]
- 4. Troubleshooting in platelet storage temperature and new perspectives through proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. transfusionguidelines.org [transfusionguidelines.org]
- 6. P2Y12 or P2Y1 inhibitors reduce platelet deposition in a microfluidic model of thrombosis while apyrase lacks efficacy under flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet Storage—Problems, Improvements, and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Isolation of Platelets Protocol [protocols.io]
- 12. Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: trans-R-138727 and Platelet Interactions
Welcome to the technical support center for the use of trans-R-138727 in platelet research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action on platelets?
A1: this compound is the active metabolite of the antiplatelet prodrug prasugrel. It functions as an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor on the surface of platelets.[1][2] By binding to this receptor, this compound inhibits ADP-mediated platelet activation and aggregation, which are crucial steps in thrombus formation.[1][2]
Q2: How does this compound binding to the P2Y12 receptor inhibit platelet function?
A2: The P2Y12 receptor is a G protein-coupled receptor (GPCR) linked to the Gi alpha subunit. When ADP binds to the P2Y12 receptor, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn promotes platelet activation. By irreversibly blocking the P2Y12 receptor, this compound prevents this signaling cascade, thereby maintaining higher cAMP levels and keeping platelets in a resting state.
Q3: Is the inhibition of platelet aggregation by this compound dependent on the incubation time?
A3: Yes, the inhibition of ADP-induced platelet aggregation by R-138727 is time-dependent.[3] As an irreversible inhibitor, the extent of platelet inhibition increases with the duration of incubation, allowing more time for the compound to bind to the P2Y12 receptors.
Q4: What is the recommended concentration range for this compound in in vitro platelet assays?
A4: The effective concentration of this compound can vary depending on the specific experimental conditions, such as platelet concentration and the agonist used. However, studies have shown that low micromolar concentrations are typically sufficient to achieve significant inhibition of platelet aggregation. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Experimental Protocols
Protocol 1: Optimizing Incubation Time of this compound with Platelets using Light Transmission Aggregometry (LTA)
This protocol outlines a general procedure to determine the optimal incubation time for this compound with platelet-rich plasma (PRP).
Materials:
-
This compound
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP) as a blank
-
ADP (agonist)
-
Aggregometer
-
Pipettes and tips
-
Incubator or water bath at 37°C
Procedure:
-
Prepare Platelet-Rich Plasma (PRP):
-
Collect whole blood in tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Prepare Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes to pellet the remaining cells.
-
Collect the supernatant, which is the PPP. This will be used to set the 100% aggregation baseline.
-
-
Incubation:
-
Pre-warm the PRP aliquots to 37°C.
-
Add the desired concentration of this compound (or vehicle control) to the PRP aliquots.
-
Incubate the samples for varying durations (e.g., 5, 15, 30, 60, and 120 minutes) at 37°C.
-
-
Platelet Aggregation Measurement:
-
Set up the aggregometer with a PPP blank (representing 100% aggregation) and a PRP sample with vehicle (representing 0% aggregation).
-
Place the incubated PRP sample into the aggregometer cuvette with a stir bar.
-
Add the ADP agonist to induce platelet aggregation.
-
Record the aggregation for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition for each incubation time point compared to the vehicle control.
-
Plot the percentage of inhibition against the incubation time to determine the optimal duration to achieve the desired level of inhibition.
-
Data Presentation
Table 1: Hypothetical Data for Optimizing Incubation Time of this compound with Platelets
| Incubation Time (minutes) | Concentration of this compound (µM) | ADP Concentration (µM) | Percent Inhibition of Platelet Aggregation (%) |
| 5 | 1 | 10 | 35 |
| 15 | 1 | 10 | 60 |
| 30 | 1 | 10 | 85 |
| 60 | 1 | 10 | 95 |
| 120 | 1 | 10 | 98 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary based on experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibition of platelet aggregation | 1. Inactive this compound: The compound may have degraded. 2. Insufficient incubation time: The incubation period may be too short for irreversible binding. 3. Incorrect concentration: The concentration of this compound may be too low. | 1. Use a fresh stock of this compound. 2. Increase the incubation time as determined by your optimization experiment. 3. Perform a dose-response curve to find the optimal concentration. |
| High variability between replicates | 1. Inconsistent pipetting: Inaccurate dispensing of reagents. 2. Platelet activation during preparation: Mishandling of blood samples can prematurely activate platelets. 3. Temperature fluctuations: Inconsistent incubation temperatures. | 1. Ensure accurate and consistent pipetting techniques. 2. Handle blood samples gently and process them promptly after collection. 3. Use a calibrated incubator or water bath and monitor the temperature closely. |
| Spontaneous platelet aggregation in the control group | 1. Platelet activation during preparation: See above. 2. Contamination of reagents or labware. | 1. Review and optimize the blood collection and PRP preparation protocol to minimize platelet activation. 2. Use sterile, pyrogen-free reagents and labware. |
Visualizations
References
- 1. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2Y12 Receptor Inhibitors in Acute Coronary Syndromes: What Is New on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of trans-R-138727 as a Specific P2Y12 Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of trans-R-138727, the active metabolite of the antiplatelet prodrug prasugrel, with other P2Y12 receptor antagonists. The data presented herein validates this compound's role as a potent and specific inhibitor of the P2Y12 receptor, a critical target in the prevention of thrombotic events. Through a detailed examination of experimental data and methodologies, this guide aims to offer an objective resource for researchers in the field of pharmacology and drug development.
Executive Summary
This compound is a stereoisomer of R-138727, the active metabolite of prasugrel. R-138727 is an irreversible antagonist of the platelet P2Y12 receptor, which plays a pivotal role in adenosine diphosphate (ADP)-induced platelet activation and aggregation.[1][2][3] The antiplatelet activity of R-138727 is known to be stereoselective, with the (R, S)-isomer demonstrating the highest potency.[1] This guide will compare the in vitro efficacy of R-138727 with the active metabolites of other widely used P2Y12 inhibitors, namely clopidogrel and ticagrelor.
Comparative Efficacy of P2Y12 Antagonists
The following tables summarize the in vitro potency of the active metabolites of prasugrel, clopidogrel, and ticagrelor in inhibiting ADP-induced platelet aggregation.
Table 1: In Vitro Inhibition of ADP-Induced Platelet Aggregation
| Compound | Active Metabolite | IC50 (µM) | Mechanism of Action |
| Prasugrel | R-138727 | 0.30 - 1.3 | Irreversible Antagonist[4][5] |
| Clopidogrel | R-130964 | 0.30 | Irreversible Antagonist[5] |
| Ticagrelor | Ticagrelor & AR-C124910XX | Not directly comparable (reversible) | Reversible Antagonist |
Note: The IC50 values represent the concentration of the antagonist required to inhibit 50% of the ADP-induced platelet aggregation. Lower values indicate higher potency. The data for R-138727 represents a mixture of its stereoisomers.
Table 2: Stereoselectivity of R-138727 Isomers in Platelet Aggregation Inhibition
| Stereoisomer of R-138727 | Relative Potency |
| (R, S)-isomer | Most Potent[1] |
| (R, R)-isomer | Second Most Potent[1] |
| (S, S)-isomer | Less Potent |
| (S, R)-isomer | Less Potent |
Experimental Protocols
The validation of P2Y12 antagonists relies on a series of well-established in vitro assays. The methodologies for the key experiments are detailed below.
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) upon the addition of an agonist like ADP. Platelet aggregation causes the plasma to become more transparent, increasing light transmission.
Protocol:
-
Blood Collection: Whole blood is collected from healthy human donors into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant.
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to separate the platelet-rich plasma from red and white blood cells.
-
Incubation with Antagonist: PRP is incubated with varying concentrations of the P2Y12 antagonist (e.g., R-138727, clopidogrel active metabolite) or vehicle control for a specified period (e.g., 10-30 minutes) at 37°C.
-
Aggregation Induction: The PRP is then placed in an aggregometer, and a baseline light transmission is established. A specific concentration of ADP (e.g., 5-20 µM) is added to induce platelet aggregation.
-
Data Analysis: The change in light transmission is recorded over time. The maximum aggregation is determined, and the IC50 value is calculated from the concentration-response curve.
VASP (Vasodilator-Stimulated Phosphoprotein) Phosphorylation Assay
This assay provides a specific measure of P2Y12 receptor inhibition. P2Y12 activation leads to the dephosphorylation of VASP. Therefore, inhibition of the P2Y12 receptor results in an increase in phosphorylated VASP (P-VASP).
Protocol:
-
Blood Sample Preparation: Whole blood or PRP is incubated with the P2Y12 antagonist.
-
Stimulation: The samples are then treated with prostaglandin E1 (PGE1) to stimulate VASP phosphorylation, followed by ADP to activate the P2Y12 receptor.
-
Cell Lysis and Staining: Platelets are lysed, and intracellular proteins are stained with a fluorescently labeled antibody specific for P-VASP.
-
Flow Cytometry Analysis: The level of P-VASP is quantified using flow cytometry. The results are often expressed as a Platelet Reactivity Index (PRI).
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the P2Y12 receptor on platelet membranes or in cells expressing the recombinant receptor. It is used to determine the affinity (Ki) of the antagonist for the receptor.
Protocol:
-
Membrane Preparation: Platelet membranes are prepared from PRP by centrifugation and lysis.
-
Binding Reaction: The membranes are incubated with a radiolabeled P2Y12 agonist or antagonist (e.g., [³H]-2-MeS-ADP) and varying concentrations of the competing unlabeled antagonist (e.g., R-138727).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the Ki value, which represents the binding affinity of the antagonist.
Visualizations
P2Y12 Signaling Pathway and Antagonist Action
Caption: P2Y12 signaling and irreversible antagonism by this compound.
Experimental Workflow for P2Y12 Antagonist Validation
Caption: Workflow for validating P2Y12 receptor antagonists.
Logical Relationship of P2Y12 Antagonists
Caption: Relationship between P2Y12 antagonist prodrugs and their active forms.
References
- 1. Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. ahajournals.org [ahajournals.org]
A Head-to-Head Battle for Platelet Inhibition: Trans-R-138727 vs. Clopidogrel's Active Metabolite
In the landscape of antiplatelet therapy, the irreversible inhibition of the P2Y12 receptor on platelets is a cornerstone for preventing thrombotic events. This guide provides a detailed comparison of two key players in this arena: trans-R-138727, the active metabolite of prasugrel, and the active metabolite of clopidogrel. While both molecules share a common target, their paths to activation and resulting clinical profiles exhibit significant differences, a crucial consideration for researchers and drug development professionals.
Mechanism of Action: A Shared Target
Both this compound and the active metabolite of clopidogrel are thienopyridine derivatives that, once formed, selectively and irreversibly bind to the P2Y12 receptor on platelets.[1] This receptor is a key component of the adenosine diphosphate (ADP) signaling pathway, which plays a critical role in platelet activation and aggregation. By binding to the P2Y12 receptor, these active metabolites prevent ADP from initiating the intracellular signaling cascade that leads to the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.
The irreversible nature of this binding means that the inhibitory effect lasts for the entire lifespan of the platelet, which is approximately 7 to 10 days.[2]
The Crucial Difference: Metabolic Activation
The primary distinction between the efficacy of prasugrel and clopidogrel lies not in the intrinsic activity of their active metabolites, but in the efficiency of their metabolic activation. Both are prodrugs that require in vivo conversion to their active forms.
Clopidogrel undergoes a two-step oxidative process in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, including CYP2C19, CYP3A4, CYP1A2, and CYP2B6.[2][3] A significant portion, around 85%, of the absorbed clopidogrel is hydrolyzed by esterases to an inactive carboxylic acid derivative, leaving only a small fraction to be converted into the active metabolite.[2][3] This metabolic pathway is susceptible to genetic polymorphisms, particularly in the CYP2C19 enzyme, which can lead to variability in patient response.[4]
Prasugrel , on the other hand, is rapidly hydrolyzed by esterases, primarily human carboxylesterase 2 (hCE2), to an intermediate thiolactone, which is then converted in a single CYP-mediated step to its active metabolite, this compound.[5][6] This metabolic pathway is considered more efficient, leading to a faster onset of action and more consistent levels of the active metabolite in the bloodstream.[5][7]
dot
Metabolic activation pathways of clopidogrel and prasugrel.
Comparative Efficacy: In Vitro vs. In Vivo
While in vivo studies consistently demonstrate that prasugrel leads to a more rapid, potent, and consistent inhibition of platelet aggregation compared to clopidogrel, in vitro comparisons of their active metabolites reveal a more nuanced picture.
One study in rat platelets found that the active metabolites of prasugrel (R-138727) and clopidogrel had similar in vitro antiplatelet activities.[8] The IC50 value for R-138727 in inhibiting ADP-induced platelet aggregation was 1.8 µM, while the IC50 for the clopidogrel active metabolite was 2.4 µM.[8] This suggests that the superior in vivo effects of prasugrel are primarily due to the more efficient generation of its active metabolite.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the pharmacokinetic and pharmacodynamic properties of the active metabolites of prasugrel and clopidogrel.
Table 1: In Vitro Potency of Active Metabolites
| Compound | Assay | IC50 (µM) | Source |
| This compound | ADP-induced platelet aggregation (rat platelets) | 1.8 | [8] |
| Clopidogrel Active Metabolite | ADP-induced platelet aggregation (rat platelets) | 2.4 | [8] |
Table 2: Pharmacokinetic Properties of Active Metabolites (Human Studies)
| Parameter | Prasugrel Active Metabolite (this compound) | Clopidogrel Active Metabolite | Source |
| Time to Peak Plasma Concentration (Tmax) | ~30 minutes | ~1 hour | [4][7] |
| Area Under the Curve (AUC) | Higher and more consistent | Lower and more variable (influenced by CYP2C19 genotype) | [4][9] |
| Peak Plasma Concentration (Cmax) | Higher and more consistent | Lower and more variable (influenced by CYP2C19 genotype) | [4] |
| Half-life | ~4 hours | Not explicitly stated, but shorter-lasting than prasugrel's active metabolite | [7] |
Experimental Protocols
The assessment of platelet inhibition by these compounds relies on established laboratory techniques. Below are detailed methodologies for two key experiments.
Light Transmission Aggregometry (LTA)
LTA is the gold standard for measuring platelet aggregation. It quantifies the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
Methodology:
-
Blood Collection: Whole blood is collected into tubes containing 3.2% sodium citrate as an anticoagulant. The first few milliliters of blood drawn should be discarded to avoid activation due to venipuncture.[10]
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Assay Procedure:
-
The aggregometer is set to 37°C.[2]
-
A cuvette with PPP is used to set the 100% transmission baseline.
-
A cuvette with PRP is placed in the aggregometer, and the baseline (0% aggregation) is established. A magnetic stir bar ensures continuous mixing.[2]
-
The active metabolite (this compound or clopidogrel active metabolite) is added to the PRP at various concentrations and incubated.
-
A platelet agonist, typically ADP (e.g., 5-20 µM), is added to induce aggregation.[9]
-
The change in light transmission is recorded over time (typically 5-10 minutes) as platelets aggregate.[12]
-
-
Data Analysis: The maximum percentage of aggregation is determined and used to calculate the IC50 value of the inhibitor.
dot
Workflow for Light Transmission Aggregometry (LTA).
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
The VASP assay is a flow cytometry-based method that specifically assesses the activation state of the P2Y12 receptor signaling pathway. Inhibition of the P2Y12 receptor leads to an increase in cyclic AMP (cAMP) levels, which in turn promotes the phosphorylation of VASP.
Methodology:
-
Blood Sample Incubation: Whole blood samples are incubated with prostaglandin E1 (PGE1) alone or with a combination of PGE1 and ADP.[13] PGE1 stimulates the cAMP pathway, while ADP, acting through the P2Y12 receptor, inhibits it.
-
Cell Lysis and Fixation: The red blood cells are lysed, and the platelets are fixed.
-
Permeabilization and Staining: The platelets are permeabilized to allow intracellular staining. A fluorescently labeled monoclonal antibody specific for phosphorylated VASP is then added.[13]
-
Flow Cytometry Analysis: The fluorescence intensity of the stained platelets is measured by flow cytometry.
-
Data Analysis: The level of VASP phosphorylation is quantified, often expressed as a Platelet Reactivity Index (PRI). A higher PRI indicates greater P2Y12 receptor inhibition.[13]
dot
P2Y12 signaling and inhibition measured by VASP assay.
Conclusion
References
- 1. Membrane Environment Modulates Ligand-Binding Propensity of P2Y12 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay for platelet response to cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pharmacokinetics and Pharmacodynamics of Prasugrel and Clopidogrel in Healthy Japanese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Increased active metabolite formation explains the greater platelet inhibition with prasugrel compared to high-dose clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A comparative study between light transmission aggregometry and flow cytometric platelet aggregation test for the identification of platelet function defects in patients with bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. biocytex.fr [biocytex.fr]
Validating the Irreversible Binding of trans-R-138727 to the P2Y12 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding characteristics of trans-R-138727, the active metabolite of the antiplatelet drug prasugrel, to the P2Y12 receptor. Experimental data is presented to validate its irreversible binding profile in comparison to other P2Y12 receptor antagonists, including the irreversible inhibitor clopidogrel and the reversible inhibitor ticagrelor.
Executive Summary
This compound is a potent and irreversible antagonist of the P2Y12 receptor, a key mediator of platelet activation and aggregation. Its mechanism of action involves the formation of a covalent disulfide bond with specific cysteine residues (Cys97 and Cys175) on the receptor, leading to a lasting inhibition of receptor function.[1][2] This irreversible binding is a distinguishing feature compared to reversible inhibitors like ticagrelor and has significant implications for its pharmacological effect and duration of action. This guide delves into the experimental evidence supporting the irreversible nature of this compound binding, providing comparative data and detailed methodologies for key assays.
Comparative Analysis of P2Y12 Antagonist Binding
The interaction of various antagonists with the P2Y12 receptor can be quantified by their binding affinity (Ki or IC50) and their dissociation rate (koff). For irreversible inhibitors, the dissociation rate is negligible, effectively approaching zero.
| Compound | Binding Type | Target Residues | Ki (nM) | IC50 (nM) | koff (s⁻¹) |
| This compound (active metabolite of Prasugrel) | Irreversible (Covalent) | Cys97 and Cys175 | - | < 1000 [1][2] | ~ 0 (negligible) |
| Active Metabolite of Clopidogrel | Irreversible (Covalent) | Cys17 and Cys270[3] | - | 154.9 ± 23.8[3] | ~ 0 (negligible) |
| Ticagrelor | Reversible (Non-covalent) | Allosteric site[4] | 4.3 ± 1.3 | 10.5 (Kd)[4] | 8.7 (± 1.4) x 10⁻⁴[5][6] |
Note: Direct measurement of Ki for irreversible inhibitors is not conventional. IC50 values are provided as a measure of potency. The koff for irreversible inhibitors is considered to be approximately zero due to the stability of the covalent bond.
Experimental Protocols
Radioligand Displacement Assay to Determine Binding Affinity (IC50)
This assay is used to determine the concentration of a test compound (e.g., this compound) that inhibits the binding of a known radiolabeled ligand to the P2Y12 receptor by 50%.
Materials:
-
Human platelet membranes or cells expressing the recombinant human P2Y12 receptor.
-
Radioligand: [³H]-2-MeS-ADP (a stable ADP analog).
-
Test compounds: this compound, active metabolite of clopidogrel, ticagrelor.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: Incubate a fixed concentration of the radioligand ([³H]-2-MeS-ADP) with the P2Y12 receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from the resulting sigmoidal curve.
Washout Experiment to Validate Irreversible Binding
This experiment is crucial for demonstrating the irreversible nature of an inhibitor's binding. The principle is to pre-incubate the receptor with the inhibitor, then wash the inhibitor away and measure the remaining receptor activity. For an irreversible inhibitor, the inhibitory effect should persist even after washing.
Materials:
-
Cells expressing the recombinant human P2Y12 receptor (e.g., CHO cells).
-
P2Y12 agonist (e.g., 2-MeS-ADP).
-
Forskolin (to stimulate cAMP production).
-
cAMP assay kit.
-
Test compounds: this compound and a reversible control (e.g., ticagrelor).
-
Cell culture medium and buffer.
Procedure:
-
Pre-incubation: Treat the P2Y12-expressing cells with the test compound (this compound or ticagrelor) for a defined period (e.g., 30-60 minutes).
-
Washout:
-
For the "washout" group, remove the medium containing the inhibitor and wash the cells multiple times with fresh, inhibitor-free medium.
-
For the "no washout" group, maintain the inhibitor in the medium.
-
-
Receptor Activation: Stimulate the cells with a P2Y12 agonist (e.g., 2-MeS-ADP) in the presence of forskolin. The P2Y12 receptor is a Gi-coupled receptor, so its activation will inhibit adenylyl cyclase and lead to a decrease in cAMP levels.
-
cAMP Measurement: After a short incubation with the agonist, lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Data Analysis: Compare the agonist-induced inhibition of cAMP production in the "washout" and "no washout" groups.
-
Expected Result for this compound (Irreversible): The inhibitory effect on cAMP production will be maintained in the "washout" group, similar to the "no washout" group. This indicates that the inhibitor remains bound to the receptor despite washing.
-
Expected Result for Ticagrelor (Reversible): The inhibitory effect will be significantly reduced or eliminated in the "washout" group as the inhibitor dissociates from the receptor.
-
Visualizing the Molecular Interactions and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the P2Y12 signaling pathway and the experimental workflow for validating irreversible binding.
Caption: P2Y12 Receptor Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow of a Washout Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ticagrelor binds to human P2Y(12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of trans-R-138727 and Alternative P2Y12 Receptor Antagonists in Human Platelets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dose-response relationship of trans-R-138727, the active metabolite of the antiplatelet prodrug prasugrel, with other P2Y12 receptor inhibitors in human platelets. The data presented herein is intended to offer an objective overview of their relative potencies and effects on key platelet functions, supported by experimental evidence.
This compound is an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor, a critical component in the amplification of platelet activation and aggregation.[1][2][3] Its inhibitory effects are central to the therapeutic efficacy of prasugrel in preventing thrombotic events.[3] This guide will compare the in vitro effects of this compound with other prominent P2Y12 inhibitors, including clopidogrel's active metabolite and ticagrelor, providing a quantitative basis for their evaluation.
Comparative Dose-Response Data
The following tables summarize the quantitative data on the inhibitory effects of this compound and its comparators on various platelet functions.
Table 1: Inhibition of ADP-Induced Platelet Aggregation
| Compound | IC50 (µM) | Agonist Concentration | Platelet Preparation | Reference |
| This compound | 3.82 | 10 µM ADP | Platelet-Rich Plasma (PRP) | [4] |
| AR-C 66096 (Cangrelor) | 0.16 | 10 µM ADP | Platelet-Rich Plasma (PRP) | [4] |
| Clopidogrel (active metabolite) | - | - | - | - |
Table 2: Inhibition of P2Y12 Receptor Binding and Downstream Signaling
| Compound | Assay | Effect | Concentration | Reference |
| This compound | [³³P] 2-MeSADP Binding | Complete Inhibition | 30 µM | [7][8] |
| This compound | VASP Phosphorylation | Complete Inhibition of ADP-mediated suppression | 3 µM | [8] |
| Cangrelor | [³³P] 2-MeSADP Binding | Complete Inhibition | 1 µM | [7][8] |
| Clopidogrel | [³³P] 2-MeSADP Binding | Partial Inhibition | - | [7][8] |
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This method measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Blood Collection: Whole blood is drawn from healthy volunteers into tubes containing an anticoagulant, typically 3.2% sodium citrate.[9]
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 8-12 minutes) to separate the platelet-rich plasma from red and white blood cells.[9][10] Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation step and is used as a reference.
-
Incubation: PRP is incubated with varying concentrations of this compound or other inhibitors for a specified period.
-
Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline light transmission is established. A platelet agonist, such as ADP (typically 5-20 µM), is added to induce aggregation.[11][12] The change in light transmission is recorded over time.
-
Data Analysis: The maximum platelet aggregation (MPA) is determined, and the dose-dependent inhibition by the test compound is calculated to determine the IC50 value.[11]
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
This flow cytometry-based assay assesses the phosphorylation state of VASP, a downstream indicator of P2Y12 receptor activity. P2Y12 activation inhibits adenylyl cyclase, leading to reduced cAMP levels and consequently, decreased VASP phosphorylation.
-
Blood Sample Preparation: Whole blood or PRP is incubated with the test inhibitor (e.g., this compound).
-
Stimulation: Prostaglandin E1 (PGE1) is added to stimulate the cAMP pathway, followed by ADP to activate the P2Y12 receptor.
-
Cell Lysis and Staining: Red blood cells are lysed, and the remaining platelets and leukocytes are fixed and permeabilized. The cells are then stained with fluorescently labeled antibodies against phosphorylated VASP.
-
Flow Cytometry Analysis: The fluorescence intensity of the stained platelets is measured by flow cytometry. Effective blockade of the P2Y12 receptor by an antagonist like this compound prevents the ADP-mediated inhibition of VASP phosphorylation.[8]
Visualizing Molecular Pathways and Experimental Processes
P2Y12 Receptor Signaling Pathway in Platelets
Caption: P2Y12 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for assessing platelet aggregation inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Switching antiplatelet regimens: alternatives to clopidogrel in patients with acute coronary syndrome undergoing PCI: a review of the literature and practical considerations for the interventional cardiologist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alternatives to clopidogrel for acute coronary syndromes: Prasugrel or ticagrelor? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Prasugrel achieves greater and faster P2Y12receptor-mediated platelet inhibition than clopidogrel due to more efficient generation of its active metabolite in aspirin-treated patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to the Antiplatelet Efficacy of trans-R-138727 Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiplatelet efficacy of the enantiomers of trans-R-138727, the active metabolite of the prodrug prasugrel. Experimental data from in vitro studies are presented to delineate the differential activity of its stereoisomers and to compare its potency with other P2Y12 inhibitors. Detailed experimental protocols for key assays are provided to support the reproducibility of the cited findings.
Executive Summary
This compound is a potent and irreversible antagonist of the platelet P2Y12 receptor, a critical mediator of ADP-induced platelet activation and aggregation. As a chiral molecule, this compound exists as four stereoisomers: (R,S), (R,R), (S,S), and (S,R). Experimental evidence demonstrates significant stereoselectivity in its antiplatelet activity, with the (R,S)-isomer exhibiting the highest potency. The (R)-configuration at the thiol-bearing chiral center is crucial for its inhibitory effects. This guide synthesizes the available data to provide a clear comparison of the antiplatelet efficacy of these enantiomers and related compounds.
Data Presentation
Table 1: In Vitro Efficacy of R-138727 and its Stereoisomers
| Compound/Isomer | Target | Assay | Key Findings |
| R-138727 (mixture) | P2Y12 Receptor | ADP-Induced Platelet Aggregation (rat platelets) | IC50: 1.8 µM |
| (R,S)-isomer | P2Y12 Receptor | ADP-Induced Platelet Aggregation (human platelets) | Most potent isomer |
| (R,R)-isomer | P2Y12 Receptor | ADP-Induced Platelet Aggregation (human platelets) | Second most potent isomer |
| (S,S)-isomer | P2Y12 Receptor | ADP-Induced Platelet Aggregation (human platelets) | Significantly less potent than (R,S) and (R,R) isomers |
| (S,R)-isomer | P2Y12 Receptor | ADP-Induced Platelet Aggregation (human platelets) | Significantly less potent than (R,S) and (R,R) isomers |
| R-99224 ((R,S) + (S,R)) | P2Y12 Receptor | [3H]-2-MeS-ADP Binding & Platelet Aggregation | More potent than R-138727 |
| R-100364 ((R,R) + (S,S)) | P2Y12 Receptor | [3H]-2-MeS-ADP Binding & Platelet Aggregation | Significantly less potent than R-138727 |
Data synthesized from multiple sources indicating the rank order of potency.
Table 2: Comparative In Vitro Efficacy of P2Y12 Inhibitor Active Metabolites
| Active Metabolite | Agonist (ADP) Concentration | IC50 (µM) | Species |
| R-138727 (Prasugrel AM) | 10 µM | 1.8 | Rat |
| Clopidogrel AM | 10 µM | 2.4 | Rat |
| Ticagrelor | 5 µM | 0.21 | Rat |
| AR-C124910XX (Ticagrelor AM) | 5 µM | 0.17 | Rat |
This table highlights that while R-138727 is more potent than clopidogrel's active metabolite, it is less potent in vitro than ticagrelor and its active metabolite.
Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the methodology for assessing the inhibition of ADP-induced platelet aggregation in platelet-rich plasma (PRP) by this compound enantiomers.
a. Blood Collection and PRP Preparation:
-
Draw whole blood from healthy, consenting donors into collection tubes containing 3.8% trisodium citrate (9:1 blood to anticoagulant ratio).
-
To obtain platelet-rich plasma (PRP), centrifuge the whole blood at 200 x g for 15 minutes at room temperature without brake.
-
Carefully aspirate the upper PRP layer and transfer it to a new polypropylene tube.
-
To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at 2000 x g for 10 minutes. The supernatant will serve as the blank for the aggregometer.
b. Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.
-
Pre-warm the PRP aliquots to 37°C for 5 minutes.
-
Place a cuvette with PPP in the aggregometer to set the baseline (100% transmission).
-
Place a cuvette with PRP in the aggregometer to set the 0% transmission baseline.
-
Add a specific concentration of the test compound (e.g., an R-138727 enantiomer) or vehicle control to the PRP and incubate for a defined period (e.g., 5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a submaximal concentration of adenosine diphosphate (ADP) (e.g., 10 µM).
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes). The percentage of aggregation is calculated based on the extent of light transmission change relative to the PPP baseline.
-
The inhibitory effect of the compound is calculated as the percentage reduction in aggregation compared to the vehicle control.
P2Y12 Receptor Signaling Assessment (VASP Phosphorylation Assay by Flow Cytometry)
This protocol describes the measurement of Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation, a downstream marker of P2Y12 receptor inhibition.
a. Sample Preparation and Stimulation:
-
Collect whole blood in trisodium citrate tubes.
-
In separate tubes, incubate whole blood with:
-
Prostaglandin E1 (PGE1) alone (to induce maximal VASP phosphorylation).
-
PGE1 plus ADP (to assess the P2Y12-mediated inhibition of VASP phosphorylation).
-
The test compound (e.g., an R-138727 enantiomer) followed by PGE1 and ADP.
-
-
Incubate the samples at room temperature for a specified time (e.g., 10 minutes).
b. Cell Fixation, Permeabilization, and Staining:
-
Stop the reaction by adding a fixation solution (e.g., paraformaldehyde-based).
-
Permeabilize the platelet membrane using a detergent-based buffer to allow intracellular antibody access.
-
Add a fluorescently labeled primary antibody specific for phosphorylated VASP (e.g., anti-VASP-P Ser239).
-
Incubate in the dark to allow for antibody binding.
-
Wash the cells to remove unbound antibody.
c. Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate the platelet population based on their forward and side scatter characteristics.
-
Measure the mean fluorescence intensity (MFI) of the gated platelet population.
-
A Platelet Reactivity Index (PRI) can be calculated using the MFI of the samples treated with PGE1 alone and PGE1 plus ADP, providing a quantitative measure of P2Y12 receptor inhibition.
Mandatory Visualizations
Caption: P2Y12 receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflows for assessing antiplatelet efficacy.
Safety Operating Guide
Essential Safety and Disposal Guidance for trans-R-138727
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized compounds like trans-R-138727, an active metabolite of Prasugrel, is paramount for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety protocols can be established based on information for the parent compound, Prasugrel, and general best practices for handling research-grade chemicals.[1][2][3] It is crucial to obtain the official SDS from your supplier before use.[1]
Chemical and Physical Properties
A clear understanding of the compound's properties is the first step in safe handling.
| Property | Value | Source |
| Chemical Name | (E)-2-(1-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic acid | [1] |
| Molecular Formula | C18H20FNO3S | [1][2] |
| Molecular Weight | 349.42 g/mol | [1] |
| CAS Number | 239466-74-1 | [1] |
| Appearance | Solid | N/A |
| Storage Temperature | Short-term: -20°C, Long-term: -80°C | [4] |
Handling and Storage Protocols
Due to the absence of a specific SDS, a cautious approach is recommended. Personnel should wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.
Storage:
-
Store in a tightly sealed container.
-
For short-term storage (up to one month), a temperature of -20°C is recommended.[4]
-
For long-term storage (up to six months), store at -80°C.[4]
Proper Disposal Procedures
As this compound is a research chemical and an active pharmaceutical metabolite, it should be treated as hazardous waste. Do not dispose of it down the drain or in regular trash.[3]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Label a dedicated, leak-proof container as "Hazardous Waste: this compound".
-
Keep this waste stream separate from other chemical waste to avoid unintended reactions.
-
-
Container Management:
-
Use a container compatible with the chemical.
-
Keep the container securely closed when not in use.
-
-
Waste Collection:
-
Collect all materials contaminated with this compound, including unused product, solutions, and contaminated lab supplies (e.g., pipette tips, vials), in the designated hazardous waste container.
-
-
Institutional Disposal:
-
Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office for waste pickup.
-
Provide the EHS office with as much information as possible, including the chemical name and any known hazards.
-
The parent compound, Prasugrel, is noted as being toxic to aquatic life with long-lasting effects.[3] Therefore, it is critical to prevent any release of this compound into the environment.
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the key decision points and steps for the safe management of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
